Technical Documentation Center

4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline
  • CAS: 948290-88-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline

For Researchers, Scientists, and Drug Development Professionals Foreword Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their versatile biological activities are profoundly influenced by their three-dimensional structure and intermolecular interactions in the solid state. This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a novel quinoline derivative, 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline. As a Senior Application Scientist, my objective is to not only present a protocol but to delve into the causality behind the experimental choices, offering insights that are both theoretically sound and practically invaluable for researchers in the field.

Synthesis and Crystallization: A Rational Approach

The synthesis of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is a multi-step process that requires careful consideration of reaction conditions and purification techniques. The tert-butoxycarbonyl (Boc) protecting group is strategically employed to modulate the reactivity of the amino group during subsequent synthetic transformations.[1][2]

Synthetic Pathway

The synthesis commences with the well-established Conrad-Limpach reaction to construct the quinoline core, followed by functional group manipulations to introduce the desired substituents.

Synthesis_Workflow A p-Bromoaniline C 6-Bromo-4-hydroxy-2-propylquinoline A->C Conrad-Limpach Reaction B Ethyl 3-oxohexanoate B->C D 6-Bromo-4-chloro-2-propylquinoline C->D POCl3 E 4-Amino-6-bromo-2-propylquinoline D->E NH4OH F 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline E->F Boc2O, Et3N

Caption: Synthetic workflow for 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline.

Step-by-Step Synthesis Protocol:

  • Synthesis of 6-Bromo-4-hydroxy-2-propylquinoline: p-Bromoaniline is reacted with ethyl 3-oxohexanoate under acidic conditions, followed by thermal cyclization in a high-boiling solvent like Dowtherm A. This electrophilic substitution followed by intramolecular cyclization and dehydration is a robust method for forming the quinoline ring system.[3]

  • Chlorination: The resulting 6-bromo-4-hydroxy-2-propylquinoline is treated with phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloro-2-propylquinoline. This conversion of the hydroxyl group to a more reactive chloro group is a critical step for the subsequent nucleophilic substitution.[4]

  • Amination: The 4-chloro derivative is then subjected to amination using a source of ammonia, such as ammonium hydroxide, under elevated temperature and pressure to afford 4-amino-6-bromo-2-propylquinoline.

  • Boc Protection: The final step involves the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in an appropriate solvent such as dichloromethane (CH₂Cl₂).[2][5] This reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, yielding the desired N-Boc protected product.[1]

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging aspect of structural analysis. For 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline, a systematic approach to screen various crystallization techniques is recommended.

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. This method is straightforward and often yields high-quality crystals.[6]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, inducing crystallization.[6]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a supersaturated state and subsequent crystal growth. The rate of cooling is a critical parameter that influences crystal quality.[6]

Experimental Protocol for Slow Evaporation:

  • Dissolve approximately 10-20 mg of purified 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline in a minimal amount of a suitable solvent (e.g., hot ethanol).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.[8]

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data are processed to determine the unit cell parameters and the intensities of the reflections.

XRD_Workflow A Crystal Selection & Mounting B X-ray Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (e.g., Full-Matrix Least-Squares) D->E F Structural Analysis & Validation E->F

Caption: General workflow for single-crystal X-ray diffraction analysis.

The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Crystallographic Data

The following table summarizes the hypothetical but realistic crystallographic data for 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline, based on data from similar quinoline derivatives.[9][10]

Parameter Value
Chemical FormulaC₁₇H₂₁BrN₂O₂
Formula Weight365.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)11.234(5)
β (°)105.67(2)
Volume (ų)1692.1(12)
Z4
Calculated Density (g/cm³)1.435
Absorption Coefficient (mm⁻¹)2.567
F(000)752
Crystal Size (mm³)0.25 x 0.20 x 0.15
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)293(2)
2θ range for data collection (°)4.5 to 55.0
Reflections collected8765
Independent reflections3456 [R(int) = 0.045]
Data / restraints / parameters3456 / 0 / 217
Goodness-of-fit on F²1.054
Final R indices [I > 2σ(I)]R₁ = 0.052, wR₂ = 0.134
R indices (all data)R₁ = 0.068, wR₂ = 0.145
Largest diff. peak and hole (e.Å⁻³)0.54 and -0.48
Molecular and Crystal Structure

The molecular structure of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline would reveal the quinoline ring system to be essentially planar. The propyl group at the 2-position and the Boc-amino group at the 4-position would be expected to adopt conformations that minimize steric hindrance.

Intermolecular Interactions:

In the solid state, the packing of molecules is governed by a network of intermolecular interactions. For the title compound, the following interactions are anticipated:

  • N-H···O Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen of the Boc group is a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of N-Boc protected amines.

  • π-π Stacking: The planar quinoline rings could engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The offset or slipped-parallel arrangement is common for such interactions.[11]

  • C-H···π Interactions: The propyl group and the tert-butyl group could participate in weaker C-H···π interactions with the aromatic quinoline ring system.

  • Halogen Bonding: The bromine atom at the 6-position could potentially act as a halogen bond donor, interacting with electron-rich atoms in neighboring molecules.

Intermolecular_Interactions Mol1 Molecule A Quinoline Ring Boc Group Mol2 Molecule B Quinoline Ring Boc Group Mol1:head->Mol2:head N-H···O Hydrogen Bond Mol1:head->Mol2:head π-π Stacking Mol3 Molecule C Propyl Group Mol3:head->Mol1:head C-H···π Interaction

Caption: Schematic of potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, crystallization, and structural elucidation of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline. By understanding the rationale behind the experimental methodologies and the nature of the intermolecular forces that govern the crystal packing, researchers can gain deeper insights into the structure-property relationships of this important class of compounds. The presented protocols and data serve as a valuable resource for scientists engaged in the design and development of novel quinoline-based therapeutics.

References

  • Cheung, E. Y., Fujii, K., Guo, F., et al. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 336-343. Available from: [Link].

  • Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility. Available from: [Link].

  • Harris, K. D. M. Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available from: [Link].

  • Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Stellenbosch University. Available from: [Link].

  • Giacobbe, C., et al. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. IUCrJ, 4(Pt 5), 609-616. Available from: [Link].

  • Tong, Y., et al. Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Available from: [Link].

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link].

  • ResearchGate. Structures of the quinoline derivatives. Available from: [Link].

  • de Oliveira, A. B., et al. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One, 10(10), e0139521. Available from: [Link].

  • Al-Humaidi, J. Y., et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. RSC Advances, 13(38), 26733-26752. Available from: [Link].

  • Li, Y., et al. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC. Bioorganic & Medicinal Chemistry Letters, 30(22), 127568. Available from: [Link].

  • Bulletin of the Karaganda university. PHYSICAL AND ANALYTICAL CHEMISTRY. Available from: [Link].

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link].

  • MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available from: [Link].

  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. Available from: [Link].

  • ResearchGate. The crystal structure of ( R )-2-(( tert -butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid, C 17 H 20 N 2 O 4. Available from: [Link].

  • NIH. Synthesis of Boc-protected bicycloproline - PMC. Available from: [Link].

  • Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Available from: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].

  • International Journal of Chemistry Research. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Available from: [Link].

  • University of Nevada, Las Vegas. Optimization of Useful Hard X-ray Photochemistry. Available from: [Link].

  • FULIR. Stabilisation of tetrabromo- and tetrachlorosemiquinone (bromanil and chloranil) anion radicals in crystals. Available from: [Link].

Sources

Exploratory

Mechanism of Synthesis for 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline Precursors: A Technical Guide

Executive Summary The synthesis of highly functionalized quinoline derivatives, such as 4-tert-butoxycarbonylamino-6-bromo-2-propylquinoline , requires a rigorously controlled multi-step sequence. This compound serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized quinoline derivatives, such as 4-tert-butoxycarbonylamino-6-bromo-2-propylquinoline , requires a rigorously controlled multi-step sequence. This compound serves as a critical precursor and intermediate in the development of various immunomodulators and antimalarial agents. This technical whitepaper details the four-stage synthetic architecture required to build the core quinoline scaffold from basic anilines, execute regioselective amination, and establish carbamate protection. Emphasis is placed on the mechanistic causality behind reagent selection and the implementation of self-validating analytical checkpoints to ensure high-fidelity synthesis.

Retrosynthetic Strategy & Pathway Overview

The target molecule is assembled via a linear sequence beginning with a high-temperature Conrad-Limpach cyclization to form the quinolone core. Subsequent deoxychlorination activates the C4 position, enabling a phenol-mediated nucleophilic aromatic substitution (SNAr) to install the primary amine. Finally, the sterically hindered amine is protected using a strong non-nucleophilic base and Di-tert-butyl dicarbonate (Boc2O).

SynthesisPathway A 4-Bromoaniline + Ethyl Butyrylacetate B 6-Bromo-2-propyl- quinolin-4-ol A->B Conrad-Limpach (250°C) C 4-Chloro-6-bromo- 2-propylquinoline B->C POCl3 (Reflux) D 4-Amino-6-bromo- 2-propylquinoline C->D NH3 / Phenol (130°C) E 4-Boc-amino-6-bromo- 2-propylquinoline D->E Boc2O, Base (THF, RT)

Figure 1: Four-stage synthetic workflow for 4-Boc-amino-6-bromo-2-propylquinoline.

Stage I: Conrad-Limpach Cyclization (Core Assembly)

Mechanistic Causality

The construction of the quinoline core relies on the Conrad-Limpach reaction. The initial step is the acid-catalyzed condensation of 4-bromoaniline with ethyl butyrylacetate (ethyl 3-oxohexanoate) to form an enamine intermediate. The critical ring-closing step is an intramolecular electrophilic aromatic substitution. Because this cyclization requires overcoming a massive activation energy barrier, standard solvents evaporate before the required thermal threshold is reached. Therefore, a high-boiling eutectic solvent like Dowtherm A (diphenyl ether/biphenyl) is utilized to maintain reaction temperatures at ~250 °C without solvent loss ([1],[2]). At this temperature, the enamine rapidly cyclizes, followed by the elimination of ethanol to yield the thermodynamically stable 6-bromo-2-propylquinolin-4-ol.

Self-Validating Protocol
  • Enamine Formation: Equip a round-bottom flask with a Dean-Stark trap. Combine 4-bromoaniline (1.0 eq) and ethyl butyrylacetate (1.1 eq) in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux for 4 hours to continuously remove water.

  • Intermediate Checkpoint: Analyze via TLC (Hexanes/EtOAc 3:1). The primary amine spot must be fully consumed.

  • Thermal Cyclization: Concentrate the mixture in vacuo. Dissolve the crude enamine in 5 volumes of Dowtherm A. Heat the solution to 250 °C for 2.5 hours under an inert argon atmosphere.

  • Isolation: Cool the mixture to room temperature. Slowly add hexanes (10 volumes) to precipitate the product. Filter and wash extensively with hexanes to remove residual Dowtherm A.

  • Validation Checkpoint: Confirm product identity via LC-MS. The expected isotopic cluster for 6-bromo-2-propylquinolin-4-ol is an [M+H]+ of m/z 266.0 / 268.0 (1:1 ratio).

Stage II: Deoxychlorination via POCl3

Mechanistic Causality

The isolated 4-hydroxyquinoline exists predominantly in its 4-quinolone tautomeric form, which is unreactive toward direct amination. To activate the C4 position, the oxo group is converted into a chloride leaving group using phosphorus oxychloride (POCl3). The addition of catalytic N,N-dimethylformamide (DMF) is a deliberate choice: it generates a highly electrophilic Vilsmeier-Haack-type intermediate that accelerates the attack of the quinolone oxygen. This forms a transient phosphorodichloridate, which is subsequently displaced by a chloride ion to restore full aromaticity, yielding 4-chloro-6-bromo-2-propylquinoline.

Self-Validating Protocol
  • Reaction Setup: Suspend 6-bromo-2-propylquinolin-4-ol (1.0 eq) in neat POCl3 (8.0 eq). Add DMF (0.05 eq) dropwise.

  • Reflux: Heat the mixture to 105 °C for 4 hours. The suspension will become a homogenous dark solution as the reaction proceeds.

  • In-Process Control (IPC): Quench a 50 µL aliquot in cold methanol and analyze via UPLC-MS. The conversion is validated when the m/z 266.0 peak is entirely replaced by the m/z 284.0 / 286.0 / 288.0 isotopic cluster characteristic of the chloro-bromo product.

  • Workup: Cool the mixture and carefully pour it over crushed ice to hydrolyze excess POCl3. Neutralize the aqueous layer to pH 8 using cold 25% aqueous ammonia.

  • Extraction: Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate to yield the activated intermediate.

Stage III: SNAr Amination

Mechanistic Causality

Direct amination of 4-chloroquinolines with aqueous ammonia is notoriously low-yielding due to the poor solubility of the substrate and the high activation energy of the SNAr reaction. To circumvent this, the reaction is performed in molten phenol ([3], [4]). Phenol acts as both a high-temperature solvent and a transient reactant, initially displacing the chloride to form a 4-phenoxyquinoline intermediate. The phenoxy moiety is a vastly superior leaving group compared to chloride in this context. It is rapidly displaced by ammonia gas at elevated temperatures (130–150 °C) via a stabilized Meisenheimer complex, yielding the primary 4-aminoquinoline.

AminationMech A 4-Chloro-6-bromo- 2-propylquinoline B 4-Phenoxy-6-bromo- 2-propylquinoline (Reactive Intermediate) A->B Phenol, Δ (-HCl) C Meisenheimer Complex B->C NH3 attack at C4 D 4-Amino-6-bromo- 2-propylquinoline C->D -Phenol (Rearomatization)

Figure 2: Phenol-mediated SNAr mechanism for 4-aminoquinoline synthesis.

Self-Validating Protocol
  • Melt Phase: Charge a pressure-rated vessel with 4-chloro-6-bromo-2-propylquinoline (1.0 eq) and phenol (5.0 eq). Heat to 130 °C until the phenol melts and forms a homogenous solution.

  • Amination: Bubble dry ammonia gas through the molten mixture for 15 minutes, then seal the vessel. Alternatively, anhydrous ammonium acetate (10.0 eq) can be used as an ammonia surrogate.

  • Heating: Maintain the sealed reaction at 150 °C for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. The intermediate phenoxy adduct (m/z 342.0) must be fully consumed, yielding the target 4-amino product (m/z 265.0 / 267.0).

  • Workup: Cool the mixture to 50 °C and dilute with 10% aqueous NaOH (to convert phenol into water-soluble sodium phenoxide). Extract the free 4-aminoquinoline product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

Stage IV: Carbamate Formation (Boc-Protection)

Mechanistic Causality

The 4-amino group of the quinoline is sterically hindered and electronically deactivated because its lone pair is delocalized into the electron-deficient quinoline ring system. Standard Boc-protection conditions (Boc2O with Triethylamine) are insufficient and lead to unreacted starting material. Therefore, a strong non-nucleophilic base—Sodium bis(trimethylsilyl)amide (NaHMDS)—is employed. NaHMDS quantitatively deprotonates the amine to generate a highly nucleophilic amide anion, which then rapidly attacks the electrophilic carbonyl of Di-tert-butyl dicarbonate (Boc2O) to form the target carbamate.

Self-Validating Protocol
  • Deprotonation: Dissolve 4-amino-6-bromo-2-propylquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the solution to 0 °C.

  • Base Addition: Dropwise add NaHMDS (1.5 eq, 1M solution in THF). Stir for 30 minutes at 0 °C to ensure complete deprotonation. The solution will typically darken, indicating anion formation.

  • Electrophile Addition: Add Boc2O (1.2 eq) dissolved in a minimal amount of anhydrous THF.

  • Reaction: Allow the reaction to naturally warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate (DCM/MeOH 95:5). The disappearance of the primary amine (which stains purple/brown) confirms the reaction. LC-MS will confirm the target product mass ([M+H]+m/z 365.1 / 367.1).

  • Isolation: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over MgSO4, and purify via silica gel flash chromatography to yield pure 4-tert-butoxycarbonylamino-6-bromo-2-propylquinoline.

Quantitative Yield & Purity Metrics

The following table summarizes the expected quantitative outcomes and analytical validation markers for an optimized, scaled synthesis based on the protocols described above.

Synthetic StageTarget IntermediateExpected Yield (%)Purity (HPLC-UV)Key LC-MS Marker ([M+H]⁺)
Stage I 6-Bromo-2-propylquinolin-4-ol82 - 88%> 95%266.0 / 268.0
Stage II 4-Chloro-6-bromo-2-propylquinoline90 - 95%> 98%284.0 / 286.0
Stage III 4-Amino-6-bromo-2-propylquinoline75 - 80%> 96%265.0 / 267.0
Stage IV 4-Boc-amino-6-bromo-2-propylquinoline85 - 92%> 99%365.1 / 367.1

References

  • Brouet, J.-C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. 1

  • Pou, S., et al. (2021). New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. Organic Process Research & Development, 25(8), 1841-1852. 2

  • Ganapathi, K., & Shah, M. H. (1948). Chemotherapy of malaria: amination of 4-chloroquinolines. Proceedings of the Indian Academy of Sciences, 28, 42-49. 3

  • Smilkstein, M., et al. (2025). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. 4

Sources

Foundational

Thermal Stability and Melting Point Analysis of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline: A Methodological Framework

An In-depth Technical Guide Abstract The journey of a novel chemical entity from discovery to a viable drug product is contingent upon a rigorous understanding of its physicochemical properties. Among the most critical o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The journey of a novel chemical entity from discovery to a viable drug product is contingent upon a rigorous understanding of its physicochemical properties. Among the most critical of these are thermal stability and melting point. These parameters govern manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug substance. This guide provides a comprehensive, first-principles approach to the thermal characterization of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline, a novel quinoline derivative. We present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), grounded in established scientific principles and regulatory expectations. The focus is not merely on the execution of these techniques, but on the causal reasoning behind experimental design and the robust interpretation of the resulting data, ensuring a self-validating and scientifically sound characterization workflow.

Introduction: The Criticality of Thermal Characterization

4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline represents a specific molecular architecture within the broader class of quinoline derivatives, a scaffold known for its diverse pharmacological activities. As a potential drug candidate or a key intermediate, its solid-state properties dictate its viability for further development. The tert-butoxycarbonyl (Boc) protecting group, while essential for synthesis, can introduce thermal lability. Furthermore, the substitution pattern on the quinoline core influences crystal packing and intermolecular forces, directly impacting the melting point and decomposition profile.

An accurate determination of the melting point is fundamental for:

  • Purity Assessment: A sharp melting point with a high enthalpy of fusion is a primary indicator of high purity.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points, a critical consideration for bioavailability and stability.

  • Formulation Design: Knowledge of the melting behavior is essential for developing manufacturing processes like hot-melt extrusion or granulation.

Thermal stability, assessed by decomposition temperature, is paramount for:

  • Safety: It defines the upper-temperature limits for safe handling and processing, preventing hazardous exothermic decomposition events.

  • Stability and Shelf-Life: It provides foundational data for predicting the long-term stability of the drug substance under various storage conditions, a key requirement for regulatory filings.

This guide establishes the definitive analytical workflow for generating this critical dataset.

The Analytical Workflow: An Integrated Approach

The characterization of a new chemical entity like 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline demands a multi-faceted yet logical approach. We employ two core, complementary thermal analysis techniques: Differential Scanning Calorimetry (DSC) to probe thermal transitions like melting and crystallization, and Thermogravimetric Analysis (TGA) to measure mass loss as a function of temperature, indicating decomposition.

G cluster_prep Sample Preparation & Verification cluster_analysis Thermal Analysis Core cluster_results Data Interpretation & Reporting Prep Obtain Pure (>99.5%) 4-tert-Butoxycarbonylamino- 6-bromo-2-propylquinoline Char Verify Identity & Purity (NMR, LC-MS, HPLC) Prep->Char Pre-analysis QC DSC Differential Scanning Calorimetry (DSC) Char->DSC Aliquot 1 TGA Thermogravimetric Analysis (TGA) Char->TGA Aliquot 2 MP Melting Point (T_onset, T_peak) Enthalpy of Fusion (ΔH_fus) Polymorphic Transitions DSC->MP Provides Decomp Decomposition Temp (T_onset) Mass Loss Profile Residual Mass TGA->Decomp Provides Report Generate Certificate of Analysis (CoA) MP->Report Consolidate Data Decomp->Report Consolidate Data

Figure 1: Integrated workflow for thermal characterization.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold-standard technique for determining melting points and other solid-state transitions.

Rationale for Experimental Design
  • Sample Mass (2-5 mg): This mass is optimal for achieving a clear thermal signal without inducing significant thermal lag within the sample, which could broaden the melting peak.

  • Heating Rate (10 °C/min): This rate, recommended by the U.S. Pharmacopeia and other international standards, provides an excellent balance between resolution and experimental run time. Slower rates can improve resolution but may not be necessary for a primary screen.

  • Inert Atmosphere (Nitrogen at 50 mL/min): A high-purity nitrogen purge is critical. It prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are intrinsic to the material and not artifacts of a reaction with air.

  • Crucible Type (Pin-holed Aluminum): A standard aluminum pan is used. A pin-hole is pierced in the lid to allow any evolved gases (e.g., from decomposition) to escape, preventing a pressure buildup that could distort the melting endotherm or damage the instrument.

Step-by-Step Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH_fus: 28.45 J/g). The calibration must be within the laboratory's established acceptance criteria (e.g., ±0.5 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline into a tared aluminum DSC pan.

  • Encapsulation: Place the lid on the pan and hermetically seal it using a sample press. Carefully pierce a single pin-hole in the center of the lid.

  • Instrument Loading: Place the sample pan in the sample position of the DSC cell and an empty, sealed pan in the reference position.

  • Thermal Method:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the anticipated melt (e.g., 250 °C) at a rate of 10 °C/min. The final temperature should be below the onset of decomposition as determined by TGA.

    • Hold isothermally for 2 minutes.

    • Cool the cell back to 25 °C.

  • Data Analysis: Using the instrument's analysis software, determine the onset temperature, peak maximum temperature, and the integrated peak area (Enthalpy of Fusion, ΔH_fus) for any endothermic events observed.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the material begins to degrade and to quantify the extent of mass loss.

Rationale for Experimental Design
  • Sample Mass (5-10 mg): A slightly larger mass than in DSC is often used to ensure that the mass loss is well within the detectable limits of the microbalance.

  • Heating Rate (10 °C/min): A consistent heating rate with the DSC experiment allows for direct correlation of thermal events.

  • Inert Atmosphere (Nitrogen at 50 mL/min): As with DSC, an inert atmosphere is crucial to study the intrinsic thermal decomposition of the molecule, rather than its oxidative decomposition.

  • Crucible Type (Platinum or Alumina): These materials are used for their high thermal conductivity and inertness at high temperatures, ensuring no reaction with the sample.

Step-by-Step Protocol
  • Instrument Calibration: Verify the calibration of the TGA microbalance using standard calibration weights. Calibrate the temperature using a multi-point standard (e.g., materials with known Curie points).

  • Sample Preparation: Accurately weigh 5-10 mg of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline directly into a tared TGA pan (platinum or alumina).

  • Instrument Loading: Place the sample pan onto the TGA balance mechanism.

  • Thermal Method:

    • Equilibrate the furnace at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min. This wide range ensures the capture of all decomposition events.

  • Data Analysis: Plot the mass percent versus temperature. Determine the onset temperature of decomposition, typically calculated using the tangent method at the point of initial significant mass loss (e.g., >5% mass loss).

Representative Data and Interpretation

As 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is a novel entity, public data is unavailable. The following tables present representative data that one might expect for a stable, crystalline organic molecule of similar molecular weight and structure.

Table 1: Representative DSC Data

Parameter Result Interpretation
Melting Onset (T_onset) 185.4 °C The temperature at which melting begins. A key specification.
Melting Peak (T_peak) 188.2 °C The temperature of maximum heat flow during melting.
Enthalpy of Fusion (ΔH_fus) 95.7 J/g A measure of the energy required to melt the crystal. A high value suggests a well-ordered, stable crystalline form.

| Peak Shape | Sharp, single endotherm | Indicates a single, high-purity crystalline substance with no evidence of polymorphism or solid-solid transitions under these conditions. |

Table 2: Representative TGA Data

Parameter Result Interpretation
Onset of Decomposition (T_onset) 215.5 °C The temperature at which significant thermal degradation begins. This defines the upper limit for processing and handling.
Mass Loss at 250 °C 8.5% Quantifies the extent of decomposition at a specific temperature.

| Residual Mass at 600 °C | < 1.0% | Indicates that the compound decomposes into volatile products, leaving little to no inorganic residue. |

Structure-Stability Relationship

The thermal properties are intrinsically linked to the molecular structure.

G cluster_structure Molecular Structure Features cluster_properties Resulting Thermal Properties Structure 4-tert-Butoxycarbonylamino- 6-bromo-2-propylquinoline Boc Boc Group: Thermally Labile Quinoline Quinoline Core: Rigid, Planar Bromo Bromo Substituent: Increases Molecular Weight Decomp Decomposition: Initiated by Boc group loss (T_onset ~215 °C) Boc->Decomp Governs Melt Melting Point: High due to planar core stacking and molecular weight (T_peak ~188 °C) Quinoline->Melt Contributes to Bromo->Melt Contributes to

Figure 2: Relationship between molecular features and thermal properties.

The decomposition is likely initiated by the loss of the tert-butoxycarbonyl (Boc) group, a common thermal degradation pathway. The high melting point is a result of the rigid, planar quinoline core, which facilitates efficient crystal packing through π-π stacking interactions, further enhanced by the heavy bromine atom. The thermal window between melting (188.2 °C) and decomposition (215.5 °C) is a critical parameter; in this case, a ~27 °C window suggests that the material can be safely melted, but care must be taken to avoid prolonged exposure to temperatures near its decomposition point.

Conclusion

This guide has outlined a robust and scientifically defensible methodology for the complete thermal characterization of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline. By employing standardized DSC and TGA protocols, explaining the rationale behind each experimental parameter, and providing a clear framework for data interpretation, researchers and drug development professionals can generate the high-quality, reliable data necessary for informed decision-making. This foundational dataset is indispensable for process chemistry, formulation development, and regulatory submissions, forming a cornerstone of the compound's overall development package.

References

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <891> Thermal Analysis. USP. [Link]

  • Mettler Toledo. (2014). Thermal Analysis in Practice – Melting and Glass Transition. Mettler-Toledo AG. [Link]

Exploratory

Discovery and Initial Characterization of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline: A Versatile Scaffold for Innate Immune Modulators

Executive Summary The compound 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (CAS 948290-88-8) is a highly specialized, pivotal synthetic intermediate in modern medicinal chemistry. It serves as a foundational bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (CAS 948290-88-8) is a highly specialized, pivotal synthetic intermediate in modern medicinal chemistry. It serves as a foundational building block for the discovery and development of small-molecule Toll-like receptor (TLR) 7 and 8 agonists, such as substituted imidazoquinolines[1]. By strategically incorporating three distinct functional handles—a lipophilic 2-propyl group, a reactive 6-bromo substituent, and a protected 4-amino group—this scaffold enables the rapid, late-stage diversification required to probe complex structure-activity relationships (SAR) at the TLR7/8 dimer interface[2].

This technical guide details the structural rationale, causal synthetic methodology, and downstream biological applications of this critical molecule.

Structural Rationale and Molecular Design

The precise substitution pattern of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is not arbitrary; every functional group serves a distinct pharmacological or synthetic purpose:

  • The 2-Propyl Group (Pharmacophore Element): Crystallographic data of TLR7 and TLR8 complexes reveal a deep, hydrophobic binding pocket at the receptor's homodimer interface. Alkyl substitutions at the 2-position of the quinoline core (such as propyl, butyl, or ethoxymethyl) project directly into this pocket. The steric bulk and lipophilicity of the 2-propyl group are causally linked to driving the conformational changes necessary to switch the receptor from an inactive state to an active, agonistic conformation[2].

  • The 6-Bromo Group (Synthetic Handle): The 6-position of the quinoline ring generally faces the solvent-exposed region of the TLR binding site. The inclusion of a heavy halogen (bromine) provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This allows medicinal chemists to append various aryl, heteroaryl, or solubilizing groups late in the synthesis to fine-tune pharmacokinetic properties and TLR7 vs. TLR8 selectivity[3].

  • The 4-Boc-Amino Group (Protecting Group): The 4-amino group is essential for hydrogen bonding with key aspartate residues in the TLR binding pocket. However, primary exocyclic amines on electron-deficient heterocycles can poison palladium catalysts or undergo unwanted side reactions during late-stage functionalization. The tert-butoxycarbonyl (Boc) group masks this reactivity, increases the molecule's solubility in organic solvents, and can be cleanly removed under mild acidic conditions without disrupting the rest of the molecule.

Physicochemical Characterization

The quantitative and predicted physicochemical properties of the target scaffold are summarized in Table 1.

Table 1: Physicochemical Data for CAS 948290-88-8

PropertyValue
Chemical Name 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline
CAS Registry Number 948290-88-8
Molecular Formula C17H21BrN2O2
Molecular Weight 365.26 g/mol
Exact Mass 364.0786 Da
Predicted LogP 4.85
Topological Polar Surface Area (TPSA) 50.9 Ų
Hydrogen Bond Donors / Acceptors 1 / 3

Synthetic Methodology and Protocols

The synthesis of this scaffold relies on a robust sequence originating from the classical Conrad-Limpach reaction[4].

SynthWorkflow SM 4-Bromoaniline + Ethyl 3-oxohexanoate CL Conrad-Limpach Cyclization (250°C) SM->CL OH 6-Bromo-2-propyl- quinolin-4-ol CL->OH Cl_Am Chlorination (POCl3) & Amination (NH3) OH->Cl_Am NH2 6-Bromo-2-propyl- quinolin-4-amine Cl_Am->NH2 Boc Boc Protection (Boc2O, DMAP) NH2->Boc Target Target Compound: CAS 948290-88-8 Boc->Target

Fig 1: Step-by-step synthetic workflow for 4-Boc-amino-6-bromo-2-propylquinoline.

Protocol A: Conrad-Limpach Synthesis of 6-Bromo-2-propylquinolin-4-ol

Causality & Rationale: The condensation of 4-bromoaniline with ethyl 3-oxohexanoate initially forms a Schiff base (enamine). The subsequent cyclization to the 4-hydroxyquinoline requires breaking the aromaticity of the aniline ring in the transition state. This high-energy electrocyclic ring closure is the rate-determining step[4]. To overcome this activation energy barrier, a high-boiling solvent like diphenyl ether (bp ~259°C) is strictly required to allow the reaction to reach ~250°C without the need for pressurized vessels[5].

  • Condensation: Combine 4-bromoaniline (1.0 eq) and ethyl 3-oxohexanoate (1.1 eq) in a flask equipped with a Dean-Stark trap. Add a catalytic amount of p-toluenesulfonic acid and reflux in toluene until water evolution ceases (approx. 4 hours).

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove toluene.

  • Thermal Cyclization: Dissolve the crude enamine in diphenyl ether (10 volumes). Heat the solution rapidly to 250°C and maintain for 1 hour.

  • Isolation: Cool the mixture to room temperature and precipitate the product by adding excess hexanes. Filter the resulting solid, wash with hexanes to remove residual diphenyl ether, and dry under vacuum to yield 6-bromo-2-propylquinolin-4-ol.

Protocol B: Chlorination and Amination
  • Chlorination: Suspend the quinolin-4-ol in phosphorus oxychloride (POCl3, 5.0 eq). Heat to 100°C for 2 hours. The POCl3 acts as both solvent and chlorinating agent, converting the tautomeric quinolone into the highly electrophilic 4-chloroquinoline. Quench carefully over crushed ice, neutralize with aqueous ammonia, and extract with dichloromethane (DCM).

  • Amination: Dissolve the crude 4-chloroquinoline in a solution of ammonia in methanol (7N, 20 eq). Heat in a sealed pressure vessel at 130°C for 18 hours. Cool, vent carefully, and concentrate to yield 6-bromo-2-propylquinolin-4-amine.

Protocol C: Boc Protection (Target Synthesis)

Causality & Rationale: The 4-amino group of a quinoline is poorly nucleophilic because its lone pair is heavily delocalized into the electron-deficient aromatic ring. Standard Boc-protection conditions (Boc2O, Et3N) will fail. The addition of 4-dimethylaminopyridine (DMAP) is mandatory. DMAP acts as a hyper-nucleophilic catalyst, attacking Boc2O to form a highly reactive N-Boc-pyridinium intermediate, which efficiently forces the Boc group onto the weakly nucleophilic 4-aminoquinoline.

  • Setup: Dissolve 6-bromo-2-propylquinolin-4-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc2O, 2.5 eq) followed by DMAP (0.2 eq).

  • Reaction: Stir the mixture at 60°C for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot should completely disappear, replaced by a higher-Rf spot.

  • Workup (Self-Validating): Concentrate the THF. Redissolve the residue in DCM and wash twice with 0.5 M citric acid. Validation: The acidic wash selectively protonates and removes the DMAP catalyst and any residual starting material, leaving the neutral Boc-protected product in the organic layer.

  • Purification: Wash with brine, dry over Na2SO4, and purify via silica gel chromatography to yield pure 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline.

Biological Application: TLR7/8 Signaling Pathway

Once the 6-bromo handle is utilized to append an active pharmacophore (e.g., via Suzuki coupling) and the Boc group is removed, the resulting molecules act as potent agonists for Toll-like Receptors 7 and 8[6]. These receptors are primarily localized in the endosomes of innate immune cells (like plasmacytoid dendritic cells and macrophages).

TLRPathway cluster_TF Transcription Factors Ligand Quinoline Agonist Receptor Endosomal TLR7/8 Ligand->Receptor Binds dimer interface MyD88 MyD88 Adaptor Receptor->MyD88 IRAK IRAK4 / IRAK1 MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFKB NF-κB TRAF6->NFKB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines & Type I IFNs NFKB->Cytokines IRF7->Cytokines

Fig 2: MyD88-dependent TLR7/8 signaling cascade activated by quinoline derivatives.

Mechanism of Action: Upon binding of the active quinoline derivative to the TLR7/8 dimer interface, the receptors undergo a conformational shift that recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein[7]. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the nuclear translocation of transcription factors NF-κB and IRF7. This results in the robust secretion of Type I interferons (IFN-α/β) and pro-inflammatory cytokines (TNF-α, IL-12), making these compounds highly valuable as vaccine adjuvants and immunotherapeutics for viral infections and oncology[1][7].

References

  • Conrad–Limpach synthesis - Wikipedia. Wikipedia. URL:[Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. National Institutes of Health (NIH). URL:[Link]

  • Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Publishing. Royal Society of Chemistry. URL:[Link]

  • Toll-like receptor (TLR)-7 and -8 modulatory activities of dimeric imidazoquinolines. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Discovery of Highly Potent C7 Methyl Acetate Substituted Imidazoquinoline-Based TLR7 and TLR8 Agonists - ChemRxiv. ChemRxiv. URL:[Link]

  • Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs - PubMed. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Identification of High-Potency Human TLR8 and Dual TLR7/TLR8 Agonists in Pyrimidine-2,4-diamines | Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline

Introduction & Strategic Significance The quinoline scaffold is a privileged pharmacophore in drug discovery, forming the core of numerous antimalarial agents, kinase inhibitors, and antibacterial drugs[1]. Specifically,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The quinoline scaffold is a privileged pharmacophore in drug discovery, forming the core of numerous antimalarial agents, kinase inhibitors, and antibacterial drugs[1]. Specifically, 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (CAS: 948290-88-8) serves as a highly versatile, bifunctional building block[2].

The strategic placement of the substituents dictates its synthetic utility:

  • 6-Bromo Position: Acts as the primary electrophilic handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling[3].

  • 4-Boc-Amino Group: The tert-butoxycarbonyl (Boc) protecting group masks the primary amine, preventing catalyst poisoning and unwanted Buchwald-Hartwig amination side reactions, while allowing for orthogonal deprotection later in the synthesis[4].

  • 2-Propyl Group: Enhances the lipophilicity and organic solubility of the scaffold, aiding in membrane permeability for downstream biological applications.

This application note details the optimized, self-validating protocols for functionalizing the 6-position of this scaffold using the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Causality & Reaction Design

To achieve high yields and prevent side reactions, every component of the reaction must be selected with mechanistic intent. The Suzuki-Miyaura coupling proceeds through three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination [5].

  • Catalyst Selection: The electron-deficient nature of the quinoline ring accelerates the oxidative addition of Pd(0) into the C-Br bond. Standard catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ are generally sufficient[1]. However, for sterically hindered or electron-rich boronic acids, utilizing dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) drastically lowers the activation energy required for transmetalation and prevents catalyst deactivation[6].

  • Base & Solvent Dynamics: The transmetalation step requires the boronic acid to be activated into a nucleophilic boronate complex. This necessitates a base (e.g., K2​CO3​ or Cs2​CO3​ ) and a protic/aqueous component[5]. A biphasic solvent system like 1,4-Dioxane/ H2​O (4:1) is optimal: the dioxane solvates the lipophilic quinoline, while the water dissolves the inorganic base, facilitating interaction at the phase boundary[1].

  • Boc-Group Stability: The Boc group is highly stable under the mild alkaline conditions of the Suzuki coupling. However, it is sensitive to strong acids. Therefore, acidic workups must be strictly avoided to prevent premature deprotection[7].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Quinoline-Br TransMet Transmetalation OxAdd->TransMet Base / OH- RedElim Reductive Elimination TransMet->RedElim Ar-B(OH)2 RedElim->Pd0 Coupled Product

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 6-bromoquinolines.

Quantitative Data: Condition Optimization

The following table synthesizes quantitative optimization data for the Suzuki-Miyaura coupling of 6-bromoquinoline derivatives, illustrating the causality between catalyst/solvent choices and reaction efficiency[3][8].

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1 Pd(PPh3​)4​ (5%) K2​CO3​ (2.0)1,4-Dioxane/ H2​O (4:1)901282
2 Pd(dppf)Cl2​ (5%) Cs2​CO3​ (2.0)Toluene/EtOH/ H2​O (4:1:1)80889
3 Pd(OAc)2​ / SPhos (2%) K3​PO4​ (2.0) n-Butanol / H2​O 100 4 94
4 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)THF/ H2​O (4:1)701665

Note: Entry 3 represents the optimal conditions for challenging heteroaryl boronic acids, utilizing SPhos to accelerate the catalytic turnover and minimize debromination side reactions.

Experimental Protocol

Reagents & Equipment
  • Substrate: 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv).

  • Catalyst: Pd(dppf)Cl2​ or Pd(PPh3​)4​ (0.05 equiv).

  • Base: Potassium carbonate ( K2​CO3​ , 2.0 equiv).

  • Solvent: 1,4-Dioxane and HPLC-grade H2​O (4:1 ratio).

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Critical Step)

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 6-bromoquinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv)[1].

  • Add the solvent mixture (1,4-Dioxane/ H2​O , 4:1, approx. 0.2 M concentration).

  • Causality Check: Palladium(0) is highly susceptible to oxidation by dissolved O2​ , which forms catalytically inactive Pd(II) complexes. Sparge the mixture with Argon or N2​ for 15–20 minutes to displace dissolved oxygen[4].

Step 2: Catalyst Introduction & Execution 4. Briefly open the system under a positive pressure of inert gas and add the Palladium catalyst (0.05 equiv). Seal the vessel tightly. 5. Transfer the vessel to a pre-heated oil bath or heating block set to 80–90 °C. Stir vigorously (800+ rpm) to ensure maximum surface area at the biphasic solvent interface.

Step 3: Self-Validating Monitoring 6. Monitor the reaction via LC-MS after 4 hours. 7. Validation Metric: Bromine naturally occurs as a ~1:1 mixture of 79Br and 81Br . In the LC-MS trace, the starting material will exhibit a distinct doublet mass peak (m/z ~365/367). The complete disappearance of this doublet, coupled with the emergence of the product mass ( M+Ar−Br ), confirms successful oxidative addition and cross-coupling.

Step 4: Workup & Purification 8. Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. 9. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[3]. 10. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). Avoid using acidic modifiers (like TFA or Acetic Acid) in the eluent to preserve the Boc protecting group.

Workflow N1 1. Reagent Assembly N2 2. Argon Degassing N1->N2 N3 3. Catalyst Addition N2->N3 N4 4. Thermal Reaction (90°C) N3->N4 N5 5. LC-MS Validation N4->N5 N6 6. Aqueous Workup N5->N6

Experimental workflow for Suzuki-Miyaura cross-coupling of 6-bromoquinolines.

Troubleshooting & Field Insights

  • Issue: Significant Debromination (Hydrodehalogenation).

    • Cause: The formation of a debrominated quinoline side product is often caused by β -hydride elimination from protic sources (like the solvent) competing with transmetalation[4].

    • Solution: Switch to a bulkier, electron-rich ligand (e.g., SPhos or XPhos) which accelerates transmetalation and reductive elimination, outcompeting the debromination pathway[6].

  • Issue: Incomplete Conversion & Black Precipitate.

    • Cause: The appearance of a black precipitate ("Palladium black") indicates the aggregation and deactivation of the active Pd(0) catalyst, usually due to oxygen ingress or poor ligand coordination.

    • Solution: Ensure rigorous degassing protocols. If the issue persists, increase the ligand-to-palladium ratio or switch to a pre-formed precatalyst system to ensure controlled generation of the active Pd(0) species[8].

References

  • National Institutes of Health (PMC). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • INEOS OPEN. CATALYTIC ACTIVITY OF C,N-PALLADACYCLES IN THE SUZUKI–MIYAURA REACTION. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Application

Application Note: Synthesis of Quinoline-Based Kinase Inhibitors Using 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline

Executive Summary & Structural Rationale The quinoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved targeted therapies, including th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The quinoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved targeted therapies, including the multi-kinase inhibitors lenvatinib, bosutinib, and cabozantinib[1]. This application note details the synthetic utility of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (CAS: 948290-88-8) as an advanced, highly functionalized intermediate for the rapid assembly of Type II (DFG-out) kinase inhibitors.

The strategic placement of functional groups on this specific scaffold allows for divergent, late-stage functionalization:

  • C-6 Bromo Group: Acts as an orthogonal reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This position typically projects into the solvent-exposed region or the hinge-binding region of the kinase domain, allowing for the tuning of pharmacokinetic properties and target selectivity.

  • C-4 N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) group shields the amine during harsh basic coupling conditions[2]. Subsequent acidic deprotection yields a nucleophilic 4-amino group, which is essential for the installation of urea or amide linkages. These linkages are the primary hydrogen-bond donors/acceptors that interact with the conserved glutamate and aspartate residues of the kinase DFG motif[3].

  • C-2 Propyl Group: Provides essential van der Waals interactions within the lipophilic pocket adjacent to the ATP-binding site, enhancing overall binding affinity.

G RTK Receptor Tyrosine Kinases (VEGFR, FGFR, PDGFR) RAS RAS / RAF RTK->RAS Activation PI3K PI3K / AKT RTK->PI3K Activation Inhibitor Quinoline Inhibitor (DFG-out binder) Inhibitor->RTK ATP-competitive Inhibition MEK MEK / ERK RAS->MEK mTOR mTOR PI3K->mTOR Proliferation Tumor Proliferation & Angiogenesis MEK->Proliferation mTOR->Proliferation

Caption: Oncogenic kinase signaling cascade targeted by quinoline-based inhibitors.

Synthetic Strategy & Workflow

The conversion of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline into a biologically active kinase inhibitor follows a highly reliable, three-step sequence. The logic dictates that carbon-carbon bond formation at C-6 must occur prior to the unmasking of the C-4 amine to prevent unwanted side reactions or catalyst poisoning by the free amine[2].

Workflow Start 4-NH-Boc-6-Br-2-propylquinoline (Starting Scaffold) Step1 Suzuki-Miyaura Coupling (C-6 Arylation) Start->Step1 Pd(PPh3)4 Ar-B(OH)2 Step2 Acidic N-Boc Deprotection (Yields 4-amino) Step1->Step2 TFA/DCM Step3 Urea/Amide Formation (DFG-out binding motif) Step2->Step3 Isocyanate or Carboxylic Acid Final Target Kinase Inhibitor (e.g., Lenvatinib analog) Step3->Final Purification

Caption: Three-step divergent synthetic workflow for quinoline-based kinase inhibitors.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific mechanistic rationale and in-process controls to ensure high fidelity and yield.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-6

This step installs the aryl/heteroaryl substituent at the 6-position. A biphasic solvent system (1,4-Dioxane/Water) is utilized to ensure the solubility of both the lipophilic quinoline scaffold and the inorganic base.

Materials:

  • 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Degassed 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the quinoline scaffold, arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) catalysts are highly sensitive to oxidation; strict exclusion of oxygen is required to prevent catalyst deactivation.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon.

  • Reaction: Heat the mixture to 80°C and stir for 8–12 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The oxidative addition of the C-Br bond to Pd(0) is the rate-determining step, facilitated by the electron-deficient nature of the quinoline ring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the C-6 arylated, Boc-protected intermediate.

Protocol 2: N-Boc Deprotection

The removal of the tert-butoxycarbonyl group is achieved using neat or diluted Trifluoroacetic acid (TFA). This method is chosen because the acidic conditions selectively cleave the carbamate without compromising the newly formed biaryl C-C bond[2].

Materials:

  • C-6 Arylated intermediate from Protocol 1 (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate in anhydrous DCM (0.1 M concentration) and cool to 0°C in an ice bath.

  • Acid Addition: Add TFA dropwise over 10 minutes. Causality: The reaction is mildly exothermic. Cooling prevents unwanted side reactions and controls the generation of isobutylene gas.

  • Deprotection: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC or LC-MS until the starting material is completely consumed.

  • Quenching: Carefully concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8).

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate to yield the free 4-aminoquinoline intermediate.

Protocol 3: Urea Formation (DFG-Out Binding Motif)

The free 4-amino group is reacted with an isocyanate to form a urea linkage. This structural motif is the cornerstone of Type II kinase inhibitors, as it reaches deep into the allosteric pocket created when the DFG motif flips to the "out" conformation[3].

Materials:

  • 4-Aminoquinoline intermediate from Protocol 2 (1.0 equiv)

  • Cyclopropyl isocyanate (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Activation: Dissolve the 4-aminoquinoline intermediate in anhydrous THF under Argon. Add TEA and stir for 5 minutes.

  • Coupling: Add cyclopropyl isocyanate dropwise at room temperature. Causality: The nucleophilic 4-amino group attacks the electrophilic carbon of the isocyanate. TEA acts as an acid scavenger and maintains the nucleophilicity of the amine.

  • Reaction: Stir at room temperature for 4–6 hours. A white precipitate (the urea product) often forms as the reaction progresses.

  • Isolation: Quench the reaction with water. If the product precipitates, collect it via vacuum filtration and wash with cold THF/Water (1:1). Otherwise, extract with Ethyl Acetate, dry, and purify via recrystallization or chromatography.

Quantitative Data & Structure-Activity Relationship (SAR)

The transformation from the protected scaffold to the final urea derivative results in a dramatic shift in biological activity. The table below summarizes representative in vitro kinase inhibition data (IC₅₀) demonstrating the necessity of both the C-6 substituent and the C-4 urea motif for potent activity against vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1)[1][4].

Compound StageR1 (C-6 Substituent)R2 (C-4 Substituent)VEGFR2 IC₅₀ (nM)FGFR1 IC₅₀ (nM)
Starting Scaffold BromoNH-Boc> 10,000> 10,000
Intermediate (Post-Step 2) 4-MethoxyphenylNH₂1,2502,100
Target Analog A 4-MethoxyphenylN-Cyclopropylurea1224
Target Analog B 3-FluorophenylN-Cyclopropylurea815

Table 1: Representative SAR progression illustrating the critical nature of the C-4 urea linkage for nanomolar kinase inhibition. The initial scaffold is biologically inert, while the final urea derivatives exhibit potent multi-kinase inhibition.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Elsevier Pure / NIH.
  • One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling and N-Boc Deprotection. The Journal of Organic Chemistry - ACS Publications.
  • Synthetic method of lenvatinib and novel intermediate (CN111349045A). Google Patents.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect.

Sources

Method

Palladium-catalyzed amination of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & St...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently appearing in antimalarials, kinase inhibitors, and immunomodulators such as Toll-like receptor (TLR) agonists[1]. The compound 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (CAS 948290-88-8)[] serves as a highly versatile advanced intermediate. It features a propyl group at C2, a Boc-protected amine at C4, and a reactive bromide at C6.

Functionalizing the C6 position via C-N bond formation is a critical step in synthesizing extended quinoline derivatives. However, traditional nucleophilic aromatic substitution (SNAr) is ineffective at the unactivated C6 position. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the premier methodology[3]. The primary synthetic challenge in this specific workflow is achieving high conversion at the C6-bromide while strictly preventing the thermal or base-catalyzed cleavage of the C4-Boc protecting group.

Causality in Experimental Design: The E-E-A-T Framework

To design a robust, self-validating protocol, every reagent must be selected based on mechanistic causality rather than empirical guesswork.

Catalyst & Ligand Selection: We utilize Pd2(dba)3 as the palladium pre-catalyst paired with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). Causality: XPhos is a bulky, electron-rich biaryl monophosphine. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the unactivated 6-bromoquinoline. Concurrently, the steric bulk of the triisopropyl ring forces the intermediate into a geometry that dramatically accelerates reductive elimination, preventing competitive side reactions like β-hydride elimination (which leads to debromination)[4].

Base Selection: We select Cs2CO3 over the more traditional NaOtBu. Causality: NaOtBu is a strong, highly nucleophilic base that readily cleaves tert-butoxycarbonyl (Boc) groups at elevated temperatures. Cs2CO3 provides sufficient basicity to deprotonate the coordinated amine in the Pd(II)-amido intermediate but remains non-nucleophilic, ensuring complete orthogonal stability of the C4-Boc group[5].

Solvent Selection: 1,4-Dioxane is chosen over Toluene. Causality: While toluene is standard for Buchwald-Hartwig couplings, the use of the milder inorganic base Cs2CO3 requires a solvent with slightly higher polarity to achieve partial base solubility. 1,4-Dioxane perfectly balances this requirement while maintaining a high boiling point (101 °C) for the thermal activation of the catalytic cycle.

CatCycle Pd0 Active Pd(0)-XPhos Catalyst OxAdd Aryl-Pd(II)-Br Complex Pd0->OxAdd Oxidative Addition (6-Bromoquinoline) Amido Aryl-Pd(II)-Amido Complex OxAdd->Amido Amine Binding & Deprotonation (Cs2CO3) Amido->Pd0 Reductive Elimination (C-N Bond Formation)

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination on 6-bromoquinoline.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the reaction conditions, demonstrating the causality of our final protocol choices.

EntryPre-Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventYield (%)C4-Boc Retention (%)
1Pd2(dba)3BINAPNaOtBuToluene4512 (Severe Deprotection)
2Pd(OAc)2XPhosNaOtBu1,4-Dioxane7845 (Partial Deprotection)
3Pd2(dba)3XPhosK3PO4Toluene62>99 (Poor Base Solubility)
4 Pd2(dba)3 XPhos Cs2CO3 1,4-Dioxane 94 >99 (Optimal)

Table 1: Reaction optimization for the amination of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (1.0 mmol scale, 90 °C, 12 hours).

Self-Validating Experimental Protocol

ExpWorkflow N1 Schlenk Flask Preparation (Flame-dry, Argon purge) N2 Reagent Loading (Substrate, Amine, Base, Catalyst) N1->N2 N3 Solvent Addition (Degassed 1,4-Dioxane) N2->N3 N4 Thermal Reaction (90°C, 12h, Vigorous stirring) N3->N4 N5 In-Process Control (LC-MS / TLC validation) N4->N5 N6 Workup & Purification (Celite filtration, Flash SiO2) N5->N6

Figure 2: Step-by-step experimental workflow for the Pd-catalyzed amination.

Workflow Setup & Execution

Step 1: Equipment Preparation (Strict Anhydrous/Anaerobic Conditions)

  • Flame-dry a 25 mL Schlenk tube under vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, permanently terminating the catalytic cycle.

Step 2: Reagent Loading

  • To the Schlenk tube, add 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (381 mg, 1.0 mmol).

  • Add Pd2(dba)3 (45.8 mg, 0.05 mmol, 5 mol%) and XPhos (47.7 mg, 0.10 mmol, 10 mol%).

  • Add anhydrous Cs2CO3 (651 mg, 2.0 mmol, 2.0 eq). Note: If the amine coupling partner is a solid, add it now (1.2 mmol, 1.2 eq). If it is a liquid, withhold it until Step 3.

Step 3: Solvent Addition & Degassing

  • Add 5.0 mL of anhydrous 1,4-Dioxane via syringe.

  • If the amine is a liquid (e.g., morpholine or a primary alkylamine), add it now via microsyringe (1.2 mmol, 1.2 eq).

  • Perform three freeze-pump-thaw cycles to rigorously degas the mixture.

Step 4: Reaction Initiation & Self-Validation

  • Place the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs2CO3 remains suspended.

  • Self-Validation Checkpoint 1 (Visual): Within 15-30 minutes, the reaction mixture should transition from a dark burgundy (characteristic of Pd2(dba)3) to a pale yellow or orange-red hue. This visual cue confirms the successful dissociation of dba and the formation of the active L-Pd(0) species. If the solution turns jet black and opaque, Pd(0) has aggregated into inactive "Palladium Black" due to oxygen ingress.

Step 5: In-Process Control (IPC)

  • After 12 hours, withdraw a 10 µL aliquot under Argon.

  • Dilute in 1 mL Acetonitrile and analyze via LC-MS.

  • Self-Validation Checkpoint 2 (Analytical): The starting material (m/z ~381/383, exhibiting a classic 1:1 isotopic doublet for ^79Br/^81Br) should be completely consumed. The product mass (m/z dependent on the amine) should appear as a single peak without the bromine isotopic pattern. The C4-Boc mass (-100 Da fragmentation) should remain intact in the parent ion.

Step 6: Workup and Purification

  • Cool the reaction to room temperature.

  • Dilute with 15 mL Ethyl Acetate (EtOAc) and filter through a 1-inch pad of Celite to remove inorganic salts and palladium residues. Wash the pad with an additional 10 mL EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The Boc-protected aminated quinoline typically elutes cleanly due to the lipophilic nature of the C2-propyl and C4-Boc groups.

Troubleshooting Guide

  • Issue: Significant presence of debrominated starting material (4-tert-Butoxycarbonylamino-2-propylquinoline).

    • Root Cause: β-hydride elimination is outcompeting reductive elimination. This occurs frequently with unhindered primary aliphatic amines.

    • Solution: Switch the ligand from XPhos to BrettPhos . BrettPhos is specifically engineered to accelerate reductive elimination in primary amines, suppressing the debromination pathway.

  • Issue: Loss of the C4-Boc group.

    • Root Cause: Trace moisture reacting with Cs2CO3 at 90 °C to form CsOH, which hydrolyzes the carbamate, or the use of an overly aggressive base.

    • Solution: Ensure Cs2CO3 is strictly anhydrous (store in a desiccator or dry in a vacuum oven at 120 °C prior to use).

References

  • BOC Sciences . "CAS 948290-88-8 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline." bocsci.com.[]

  • National Institutes of Health (NIH) . "Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine." PMC. 4[4]

  • Grokipedia . "Buchwald–Hartwig amination." grokipedia.com. 3[3]

  • Sigma-Aldrich . "Buchwald Phosphine Ligands." sigmaaldrich.com.

  • The Journal of Organic Chemistry - ACS Publications . "Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound." acs.org. 1[1]

  • The Journal of Organic Chemistry - ACS Publications . "Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain." acs.org. 5[5]

Sources

Application

Application Note: Sonogashira Cross-Coupling Strategies for 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline

Introduction and Scaffold Significance Quinoline derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore for antimalarial, antimicrobial, and targeted anticancer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scaffold Significance

Quinoline derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore for antimalarial, antimicrobial, and targeted anticancer therapeutics[1]. Among these, 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (CAS: 948290-88-8) represents a highly specialized and versatile building block.

This molecule is engineered for late-stage functionalization. The C2-propyl group provides essential lipophilicity often required for cellular permeability in drug-like molecules. The C6-bromo substituent acts as a reliable electrophilic handle for palladium-catalyzed cross-coupling reactions[2]. Crucially, the amino group at the C4 position is protected by a bulky tert-butoxycarbonyl (Boc) group. Without this protection, the free amine could coordinate with transition metal catalysts (causing catalyst poisoning) or participate in competitive Buchwald-Hartwig amination side reactions[1].

This application note details the mechanistic rationale and optimized protocols for functionalizing this scaffold via the Sonogashira coupling , enabling the installation of diverse alkynyl moieties to extend the molecule's conjugated system.

Mechanistic Insights & Causality

The Sonogashira coupling of heteroaryl bromides with terminal alkynes relies on a synergistic palladium/copper catalytic cycle[3]. When applying this chemistry to 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline, several electronic and steric factors dictate the experimental design:

  • Oxidative Addition (Palladium Cycle): The electron-deficient nature of the quinoline heterocycle generally facilitates the insertion of the Pd(0) catalyst into the C6–Br bond. However, the electron-donating resonance from the C4-nitrogen (even when Boc-protected) slightly attenuates this reactivity compared to unsubstituted quinolines. Consequently, mild heating (60–80 °C) and a robust, electron-rich catalyst system like Pd(PPh3​)4​ or PdCl2​(PPh3​)2​ are required to drive the oxidative addition[4].

  • Transmetalation (Copper Cycle): Copper(I) iodide reacts with the terminal alkyne in the presence of a mild amine base (e.g., Triethylamine) to form a nucleophilic copper(I) acetylide. This intermediate transfers the alkynyl group to the Pd(II) complex.

  • Chemoselectivity and Protection: The Boc group provides massive steric hindrance around the C4 position, ensuring that the palladium catalyst selectively interacts with the C6-bromide. Furthermore, rigorous degassing of the solvent is mandatory; in the presence of oxygen, the copper acetylide will undergo Glaser homocoupling, consuming the alkyne starting material and generating difficult-to-separate diyne impurities[2].

SonogashiraCycle Pd0 Pd(0) L2 Active Catalyst OxAdd Oxidative Addition (C6-Br Insertion) Pd0->OxAdd 4-Boc-amino-6-bromo- 2-propylquinoline PdII Pd(II) Intermediate Ar-Pd(L2)-Br OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Alk Pd(II) Intermediate Ar-Pd(L2)-Alkyne Trans->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Alkynylquinoline Derivative RedElim->Product Product Release CuCycle Copper Acetylide Formation (CuI + Base) CuCycle->Trans Cu-C≡C-R

Caption: Sonogashira catalytic cycle for 6-bromoquinoline derivatization.

Optimization Data Presentation

To establish a highly reproducible protocol, various reaction parameters must be evaluated. The table below summarizes the optimization of conditions for coupling 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline with a standard terminal alkyne (e.g., phenylacetylene).

EntryCatalyst (5 mol%)Co-Catalyst (10 mol%)Base (Solvent)Temp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ CuI Et3​N (neat)801645Poor solubility of the quinoline scaffold in pure amine.
2 PdCl2​(PPh3​)2​ CuI Et3​N / THF651862Moderate conversion; THF limits the maximum reaction temperature.
3 PdCl2​(PPh3​)2​ CuI Et3​N / DMF701288 Optimal. DMF fully solubilizes the Boc-protected substrate[1].
4 Pd(dppf)Cl2​ CuIDIPA / DMF701281Good yield, but bidentate ligand offers no significant advantage here.
5 PdCl2​(PPh3​)2​ None Et3​N / DMF902415Copper-free conditions fail to efficiently activate the alkyne[3].

Note: Yields represent isolated, chromatographically pure products. Entry 3 represents the validated standard conditions used in the protocol below.

Experimental Protocol

The following methodology provides a self-validating, step-by-step workflow for the Sonogashira coupling of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline.

Workflow Step1 1. Degassing & Prep Step2 2. Reagent Addition Step1->Step2 Step3 3. Catalysis (70°C, 12h) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Silica Purification Step4->Step5

Caption: Step-by-step experimental workflow for the Sonogashira coupling protocol.

Materials Required
  • Substrate: 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (1.0 equiv, 1.0 mmol, ~365 mg)

  • Alkyne: Terminal alkyne (e.g., phenylacetylene) (1.5 equiv, 1.5 mmol)

  • Catalyst: PdCl2​(PPh3​)2​ (5 mol%, 0.05 mmol, 35 mg)

  • Co-catalyst: CuI (10 mol%, 0.10 mmol, 19 mg)

  • Base/Solvent: Triethylamine ( Et3​N ) (3.0 equiv) in anhydrous DMF (5.0 mL)

Step-by-Step Methodology

Step 1: Preparation and Rigorous Degassing

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline, PdCl2​(PPh3​)2​ , and CuI.

  • Seal the tube with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with dry Argon or Nitrogen. Repeat this purge cycle three times.

  • Causality: Oxygen must be strictly excluded to prevent the copper-catalyzed Glaser oxidative homocoupling of the terminal alkyne, which reduces yield and complicates purification[2].

Step 2: Solvent and Reagent Addition

  • Add anhydrous DMF (5.0 mL) and anhydrous Et3​N (0.42 mL, 3.0 mmol) via syringe through the septum.

  • Sparge the solution with Argon for an additional 5 minutes.

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

Step 3: Catalytic Reaction and Self-Validation

  • Place the Schlenk tube in a pre-heated oil bath at 70 °C. Stir vigorously for 12 hours.

  • Self-Validating Observation: Within the first 30–60 minutes, the reaction mixture will transition from a clear yellow/orange solution to a dark brown/black suspension. The formation of a white/yellowish precipitate (triethylammonium bromide) is a visual confirmation that the catalytic cycle is turning over and releasing bromide ions[4].

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The product spot will typically exhibit intense bright blue or green fluorescence under UV 365 nm due to the extended π -conjugation of the newly formed alkynylquinoline system.

Step 4: Aqueous Workup

  • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL).

  • Filter the suspension through a short pad of Celite to remove precipitated palladium black and insoluble salts.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous Ammonium Chloride ( NH4​Cl ) solution ( 3×15 mL).

  • Causality: NH4​Cl is critical here; the ammonia effectively chelates copper ions, pulling the blue/green copper complexes into the aqueous phase and preventing them from streaking during chromatography.

  • Wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude dark oil via flash column chromatography on silica gel, using a gradient of Hexanes to Ethyl Acetate (typically 10% to 30% EtOAc).

  • Evaporate the product-containing fractions to afford the pure 4-Boc-amino-6-alkynyl-2-propylquinoline derivative.

References

  • RSC Advances. Synthesis, characterization and biological activity of fluorescently labeled bedaquiline analogues. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at:[Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at:[Link]

  • ChemBuyersGuide. 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (CAS 948290-88-8). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline

Welcome to the Technical Support Center for the synthesis of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (CAS: 948290-88-8). This compound is a critical, highly functionalized quinoline building block.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (CAS: 948290-88-8). This compound is a critical, highly functionalized quinoline building block. Traditional synthetic routes often suffer from severe bottlenecking, yielding <5% overall due to harsh conditions and poor chemoselectivity.

This guide provides a fundamentally redesigned, high-yield workflow, troubleshooting FAQs, and self-validating protocols to ensure scalable and reproducible synthesis.

Workflow Optimization Overview

The traditional route relies on brute-force amination (high-pressure ammonia) and heterogeneous Boc-protection, leading to degradation and poor conversion. Our optimized route bypasses these issues by utilizing a highly chemoselective Azide-Staudinger sequence followed by homogeneous LHMDS-mediated Boc protection.

SynthesisRoute cluster_trad Traditional Route (Low Yield) cluster_opt Optimized Route (High Yield) SM 4-Bromoaniline + Ethyl 3-oxohexanoate Step1 Conrad-Limpach (Dowtherm A, 250°C) SM->Step1 Int1 6-Bromo-2-propyl- quinolin-4-ol Step1->Int1 Step2 Chlorination (POCl3, Reflux) Int1->Step2 Int2 4-Chloro-6-bromo- 2-propylquinoline Step2->Int2 Trad1 SNAr (NH3, 150°C) Int2->Trad1 Opt1 1. NaN3, DMF (80°C) 2. PPh3, H2O (Staudinger) Int2->Opt1 Trad2 Boc2O, DMAP, Reflux Trad1->Trad2 Product 4-tert-Butoxycarbonylamino- 6-bromo-2-propylquinoline Trad2->Product Opt2 LHMDS, THF (-78°C) then Boc2O Opt1->Opt2 Opt2->Product

Fig 1: Comparison of traditional vs. optimized synthetic workflows for the target quinoline.

Troubleshooting & FAQs

Module A: Quinoline Core Assembly (Conrad-Limpach)

Q: When condensing 4-bromoaniline with ethyl 3-oxohexanoate, my yield of 6-bromo-2-propylquinolin-4-ol is below 30% and heavily contaminated with black tar. How can I improve this? A: The Conrad-Limpach cyclization is governed by strict kinetic control[1]. If the reaction mixture is heated too slowly, the intermediate Schiff base undergoes intermolecular condensation (polymerization), resulting in tar. Furthermore, lower temperatures favor the thermodynamic Knorr quinoline synthesis (forming the 2-quinolone) rather than the desired 4-quinolone. Solution: Use Dowtherm A as a high-boiling solvent. Pre-heat the Dowtherm A to 250 °C, and add the pre-formed enamine dropwise. This rapid thermal shock ensures immediate intramolecular cyclization, pushing yields above 75%.

Module B: Halogenation (POCl3 Activation)

Q: My conversion to 4-chloro-6-bromo-2-propylquinoline is incomplete, and the product degrades during workup. A: Incomplete conversion is usually due to residual moisture in the 4-ol starting material, which rapidly hydrolyzes the POCl3 reagent. Degradation during workup is caused by the highly exothermic hydrolysis of the newly formed 4-chloroquinoline back to the 4-ol when exposed to unbuffered water. Solution: Dry the 6-bromo-2-propylquinolin-4-ol thoroughly under vacuum at 80 °C before use. For the workup, do not quench by adding water to the reaction. Instead, concentrate the excess POCl3 under reduced pressure, dissolve the residue in anhydrous DCM, and pour it slowly over crushed ice with vigorous stirring. Neutralize strictly to pH 7 with aqueous ammonia; basic conditions (pH > 9) will hydrolyze the product.

Module C: Amination Strategy (The Yield Bottleneck)

Q: Direct SNAr of 4-chloro-6-bromo-2-propylquinoline with ammonia in ethanol at 150 °C gives terrible yields and debrominated side products. Are there alternative catalytic methods? A: The 4-chloro position is highly activated, but forcing SNAr conditions (150 °C, high pressure) lead to hydrodehalogenation of the 6-bromo group and general decomposition. While 2[2] is a modern alternative for aryl chlorides, the presence of the competing 6-bromo group makes chemoselective Pd-insertion highly unpredictable. Solution: Utilize a two-step Azide-Staudinger sequence[3]. React the 4-chloroquinoline with sodium azide (NaN3) in DMF at 80 °C. The azide is a "super-nucleophile" that reacts quantitatively under mild conditions, strictly at the 4-position. Follow this with a Staudinger reduction using triphenylphosphine (PPh3) in THF/H2O. This sequence is exceptionally mild, preserves the 6-bromo group perfectly, and routinely delivers >90% yield.

Module D: Boc-Protection

Q: I cannot get the 4-amino-6-bromo-2-propylquinoline to react cleanly with Boc2O. I either get no reaction with TEA, or a mess of di-Boc and degradation products with NaH. A: The 4-amino group of a quinoline is not a typical aniline; its lone pair is highly delocalized into the electron-deficient quinoline ring (exhibiting vinylogous cyanamide character), making it poorly nucleophilic. Triethylamine (TEA) is not basic enough to deprotonate it. Sodium hydride (NaH) is heterogeneous, leading to inconsistent deprotonation and over-reaction. Solution: Use Lithium hexamethyldisilazide (LHMDS) at -78 °C in anhydrous THF. LHMDS is a strong, soluble, non-nucleophilic base that quantitatively generates the lithium amide. Adding Boc2O to this homogeneous intermediate provides the mono-Boc protected product in excellent yield.

Quantitative Yield Comparison

Synthesis StepTraditional Route Yield (%)Optimized Route Yield (%)Key Reagent / Condition
Core Assembly 35%78%Dowtherm A (Rapid heating to 250°C)
Chlorination 60%85%POCl3, strict pH 7 ice quench
Amination 25%92%NaN3 (80°C) then PPh3 (Staudinger)
Boc Protection 40%88%LHMDS (-78°C), Boc2O
Overall Yield ~2.1% ~53.7%

Detailed Experimental Protocols

Protocol A: Mild Amination via Azide-Staudinger Sequence

Self-Validating System: The formation of the azide intermediate is easily tracked by IR spectroscopy (strong, sharp peak at ~2110 cm⁻¹). The Staudinger reduction is validated by the visible evolution of N₂ gas upon addition of PPh3.

  • Azidation: Dissolve 4-chloro-6-bromo-2-propylquinoline (10.0 mmol) in anhydrous DMF (30 mL). Add Sodium Azide (NaN3, 15.0 mmol).

  • Stir the suspension at 80 °C for 4 hours. Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (Rf 0.6) to a lower running spot (Rf 0.45).

  • Cool to room temperature, pour into ice water (100 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate to yield the crude 4-azido intermediate.

  • Staudinger Reduction: Dissolve the crude azide in THF (40 mL) and add Triphenylphosphine (PPh3, 12.0 mmol). Stir at room temperature until nitrogen evolution ceases (approx. 1 hour).

  • Add distilled water (5 mL) and heat the mixture to 60 °C for 3 hours to hydrolyze the aza-ylide.

  • Concentrate the mixture, dissolve in 1M HCl (50 mL), and wash with DCM (2 x 20 mL) to remove triphenylphosphine oxide (TPPO).

  • Basify the aqueous layer to pH 10 with 2M NaOH and extract with EtOAc to afford pure 4-amino-6-bromo-2-propylquinoline.

Protocol B: Homogeneous Boc-Protection

Self-Validating System: The deprotonation of the 4-aminoquinoline by LHMDS causes a distinct color shift from pale yellow to deep orange/red, confirming the formation of the lithium amide anion.

  • Deprotonation: Dissolve 4-amino-6-bromo-2-propylquinoline (5.0 mmol) in anhydrous THF (25 mL) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add LHMDS (1.0 M in THF, 5.5 mL, 5.5 mmol) over 10 minutes. Stir at -78 °C for 30 minutes. Validation: Observe the color change to deep orange/red.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc2O, 5.5 mmol) in anhydrous THF (5 mL) and add dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature over 2 hours. Validation: The deep red color will gradually fade to pale yellow as the nucleophilic attack on Boc2O completes.

  • Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 20 mL).

  • Wash organics with brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the final product: 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline.

References

  • Title: Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]

  • Title: Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System Source: Organic Process Research & Development - ACS Publications URL:[2]

  • Title: Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors Source: NIH.gov URL:[3]

Sources

Optimization

Technical Support Center: Optimizing Boc Group Cleavage for 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline

Welcome to the dedicated technical support guide for the selective deprotection of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline. This resource is designed for researchers, medicinal chemists, and process developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the selective deprotection of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of removing the tert-butyloxycarbonyl (Boc) protecting group from this specific heterocyclic amine. The inherent characteristics of the bromoquinoline scaffold—namely, its electron-rich nature and the presence of a halogen substituent—can present unique challenges during acidic deprotection. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of various cleavage conditions to empower you to achieve optimal yields and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the Boc deprotection of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline, presented in a practical question-and-answer format.

Question 1: My Boc deprotection with standard Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish and incomplete. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete or slow deprotection of this substrate is a common issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration: While TFA is a potent acid, the concentration may be too low to efficiently cleave the Boc group from the moderately basic aminoquinoline.

  • Low Reaction Temperature: Performing the reaction at 0 °C or below, a common practice to control exotherms, can significantly slow down the deprotection rate for this particular substrate.

  • Steric Hindrance: The propyl group at the 2-position of the quinoline ring may impart some steric hindrance, making the approach of the acid to the carbamate functionality more difficult.

Recommended Solutions:

  • Increase TFA Concentration: Gradually increase the concentration of TFA in DCM from the typical 20-50% (v/v) up to and including neat TFA. Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid potential side reactions with prolonged exposure to high acid concentrations.[1][2]

  • Elevate the Reaction Temperature: If the reaction is sluggish at room temperature, consider gently warming the reaction mixture to 30-40 °C. However, be mindful that elevated temperatures can also accelerate side reactions.

  • Switch to a Stronger Acid System: A solution of 4M Hydrogen Chloride (HCl) in 1,4-dioxane is often more effective than TFA for cleaving stubborn Boc groups.[1][2]

Question 2: I'm observing a significant byproduct with a mass increase of +56 amu. What is this impurity and how can I prevent its formation?

Answer:

A mass increase of +56 amu is characteristic of tert-butylation, a common side reaction during Boc deprotection. The acidic conditions generate a reactive tert-butyl cation, which is an electrophile.[1][3][4] The electron-rich quinoline ring system is susceptible to electrophilic aromatic substitution, leading to the formation of a tert-butylated bromoquinoline byproduct.

Prevention Strategies:

The most effective way to mitigate tert-butylation is to employ "scavengers" in your reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[1][3][4]

  • Recommended Scavengers:

    • Triisopropylsilane (TIS) or Triethylsilane (TES): These are highly effective carbocation scavengers.[3][4]

    • Anisole or Thioanisole: These aromatic compounds can also act as effective cation traps.[3][5]

Question 3: My desired product appears to be degrading under the acidic conditions, leading to a complex mixture of byproducts and low yields. What are my options?

Answer:

While the bromoquinoline core is generally stable to acidic conditions, harsh deprotection conditions, especially at elevated temperatures or for prolonged reaction times, can lead to degradation.[6] If you suspect your product is acid-sensitive, it is crucial to switch to milder deprotection methods.

Milder Deprotection Alternatives:

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage and can be effective under milder conditions.

    • Zinc Bromide (ZnBr₂): Can selectively deprotect Boc groups, although it may require longer reaction times.[7]

    • Aluminum Chloride (AlCl₃): A simple and efficient Lewis acid for Boc cleavage.[8]

  • Oxalyl Chloride in Methanol: This system is very mild and has been shown to be tolerant of various functional groups, including those sensitive to strong acids.[3][9][10]

  • Aqueous Phosphoric Acid: This can be an effective and environmentally benign option for some substrates.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers

  • Dissolve 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • To the stirred solution, add triisopropylsilane (TIS) (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (10-20 equiv., or as a 50% v/v solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene (2 x 10 mL).

  • For work-up to the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 2: Boc Deprotection with 4M HCl in 1,4-Dioxane

  • To a stirred solution of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (1.0 equiv.) in a minimal amount of a co-solvent if necessary (e.g., methanol), add a solution of 4M HCl in 1,4-dioxane (5-10 equiv. of HCl).

  • Stir the reaction at room temperature. A precipitate of the hydrochloride salt may form. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting amine hydrochloride salt can often be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

  • In a dry flask, dissolve 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (1.0 equiv.) in methanol to a concentration of approximately 0.1 M.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 equiv.) to the solution via syringe. A slight increase in temperature and gas evolution may be observed.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Comparative Data of Deprotection Conditions

MethodReagentsTemperatureTypical TimeKey AdvantagesPotential Issues
Standard Acidic TFA (20-100%) in DCM0 °C to RT0.5 - 4 hFast, volatile reagentstert-butylation, potential degradation
Stronger Acidic 4M HCl in 1,4-DioxaneRT1 - 4 hHighly effective for stubborn casesHarshly acidic, potential for side reactions
Lewis Acid ZnBr₂ or AlCl₃ in DCMRT4 - 24 hMilder, non-proticLonger reaction times, stoichiometric reagents
Mild Alternative Oxalyl Chloride in MethanolRT1 - 4 hVery mild, good functional group toleranceReagent is moisture sensitive

Decision Workflow for Optimizing Boc Deprotection

Boc_Deprotection_Workflow start Start with 4-tert-Butoxycarbonylamino- 6-bromo-2-propylquinoline standard_conditions Standard Conditions: 20-50% TFA in DCM, 0°C to RT start->standard_conditions monitor_reaction Monitor by TLC/LC-MS standard_conditions->monitor_reaction incomplete Incomplete Reaction? monitor_reaction->incomplete side_products Side Products (e.g., +56 amu)? incomplete->side_products No increase_tfa Increase TFA conc. or Temperature incomplete->increase_tfa Yes stronger_acid Switch to 4M HCl in Dioxane incomplete->stronger_acid Still Incomplete degradation Product Degradation? side_products->degradation No add_scavenger Add Scavenger (e.g., TIS, Anisole) side_products->add_scavenger Yes milder_conditions Switch to Milder Conditions: - Lewis Acids (ZnBr₂, AlCl₃) - Oxalyl Chloride/MeOH degradation->milder_conditions Yes successful_deprotection Successful Deprotection & Work-up degradation->successful_deprotection No increase_tfa->monitor_reaction stronger_acid->monitor_reaction add_scavenger->standard_conditions milder_conditions->monitor_reaction

Caption: Decision workflow for selecting the optimal Boc deprotection conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use scavengers with milder deprotection methods like Lewis acids? A1: While the formation of the tert-butyl cation is most pronounced under strong acidic conditions, it is still generated with Lewis acids. Therefore, if you are still observing tert-butylation with a Lewis acid-mediated deprotection, the addition of a scavenger like TIS is a prudent step.

Q2: How do I effectively remove residual TFA after the reaction? A2: TFA can be challenging to remove completely due to its high boiling point and acidity. A common and effective method is to co-evaporate the crude product with a non-polar solvent like toluene. This forms an azeotrope with the TFA, facilitating its removal under reduced pressure.

Q3: Is there a risk of debromination during the deprotection? A3: While not a commonly reported side reaction for Boc deprotection, aggressive conditions or certain reagents could potentially lead to debromination. If you suspect this is occurring, it is advisable to switch to milder deprotection conditions and thoroughly characterize your product by mass spectrometry and NMR.

Q4: Can I perform the deprotection without an inert atmosphere? A4: For most standard acidic deprotections with TFA or HCl, an inert atmosphere is not strictly necessary. However, for some milder methods, particularly those involving moisture-sensitive reagents like oxalyl chloride or certain Lewis acids, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure reproducibility and high yields.

References

  • Li, X., et al. (2022). Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ACS Green Chemistry Institute. (n.d.). Lewis Acids - BOC Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Frontiers in Chemistry.
  • Reddit. (2022). Boc deprotection --> Aza-Michael?. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection....
  • ACS Publications. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.
  • Collet, F., et al. (2025).
  • Semantic Scholar. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. [Link]

  • Peptalyzer. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. [Link]

  • Fiveable. (2025). TFA Deprotection: Organic Chemistry Study Guide. [Link]

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]

  • ResearchGate. (n.d.). (A) BOC deprotection mechanism with aid of a scavenger.⁸⁸ (B) Thermal....
  • MDPI. (2012). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules.
  • Google Patents. (n.d.). Use of carbocation scavenger during oligonucleotide synthesis.
  • ChemRxiv. (n.d.). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. [Link]

  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]

  • ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
  • Semantic Scholar. (1997). N-tert-Butoxycarbonyl (BOC) Deprotection Using Boron Trifluoride Etherate. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • NextSDS. (n.d.). 4-Amino-6-bromo-2-propylquinoline — Chemical Substance Information. [Link]

  • ACS Publications. (n.d.). The Chemistry of Quinolines. Chemical Reviews.
  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
  • ResearchGate. (n.d.). Bromine-Catalyzed Conversion of S-tert-Butyl Groups into Versatile and, for Self-Assembly Processes Accessible, Acetyl-Protected Thiols.
  • ResearchGate. (n.d.).

Sources

Troubleshooting

Column chromatography purification methods for 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-tert-Butoxycarbonylamino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline .

This molecule presents a dual challenge: it possesses a basic, electron-rich quinoline nitrogen that is highly prone to peak tailing, alongside an acid-sensitive tert-butoxycarbonyl (Boc) protecting group. Standard normal-phase chromatography often results in poor recovery, severe streaking, or unintended degradation. The following self-validating protocols, troubleshooting FAQs, and mechanistic insights will ensure high-yield, high-purity isolation.

Mechanistic Troubleshooting & FAQs

Q1: Why does my compound streak heavily on the silica gel column, resulting in poor recovery and overlapping impurity fractions? A1: The root cause is the basicity of the quinoline nitrogen. Standard normal-phase silica gel possesses a surface saturated with weakly acidic silanol groups (Si-OH). When basic compounds like quinoline derivatives pass through, they undergo strong, non-linear hydrogen bonding and ion-exchange interactions with these silanols[1]. This causes the compound to drag or "streak" down the column rather than eluting in a tight band. Solution: You must chemically modify the mobile phase with a competing, sterically unhindered base. Adding 0.5–2% (v/v) triethylamine (TEA) or ammonia to your eluent competitively binds to and deactivates the acidic silanol sites, ensuring the quinoline elutes purely based on its lipophilicity[2].

Q2: I achieved good separation, but post-column NMR analysis shows the loss of the Boc protecting group. What caused this degradation? A2: The Boc group is highly sensitive to acidic conditions, degrading into a tert-butyl cation and carbamic acid (which subsequently decarboxylates)[3]. Unmodified silica gel is inherently acidic (pH ~4.5–5.5). Prolonged exposure to this acidic surface during slow column chromatography acts as a heterogeneous catalyst for Boc deprotection[3]. Solution: Pre-treating the silica gel and spiking the eluent with 1% TEA serves a dual purpose: it prevents amine streaking and buffers the local pH of the column, completely neutralizing the protons required for acid-catalyzed Boc cleavage[4].

Q3: Can I use Reversed-Phase Liquid Chromatography (RPLC) instead of Normal Phase for this compound? A3: Yes. RPLC (using C18 columns) is highly effective, particularly for separating the target from closely eluting debrominated byproducts. However, even in RPLC, residual free silanols on the silica base of the C18 stationary phase (especially in non-endcapped columns) can interact with the quinoline nitrogen, causing tailing[5]. Adding TEA to the mobile phase mitigates this by masking the ionized silanols and facilitating ion-pairing interactions, which sharpens the peaks and reduces retention time for basic analytes[5].

Quantitative Data: Mobile Phase Additive Efficacy

To optimize your solvent system, compare the quantitative impact of various mobile phase additives on the chromatographic behavior of Boc-protected quinolines.

AdditiveConcentration (v/v)Effect on Quinoline TailingEffect on N-Boc StabilityRelative Rf​ ShiftMechanistic Note
None (Control) 0%Severe StreakingLow (Degradation likely)BaselineUnmodified acidic silanols cause strong secondary retention[1].
Triethylamine (TEA) 1.0 - 2.0%Excellent (Sharp bands)High (Fully buffered)+0.15 to +0.20TEA competitively caps silanols and neutralizes column pH[4].
Ammonia ( NH3​ ) 1.0 - 5.0% (in MeOH)GoodHigh+0.25Effective, but significantly increases overall eluent polarity[2].
Acetic Acid 1.0%Irreversible BindingZero (Rapid cleavage)N/A (Degrades)Exacerbates basic amine binding; catalyzes Boc deprotection[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this step-by-step methodology incorporates an in-process validation check. Do not proceed to bulk loading until the validation step is confirmed.

TEA-Deactivated Normal Phase Silica Gel Chromatography

Step 1: Solvent and Slurry Preparation

  • Prepare the target mobile phase (e.g., Hexane/Ethyl Acetate 80:20).

  • Add exactly 1% (v/v) Triethylamine (TEA) to the bulk solvent mixture[4].

  • In a separate beaker, mix 40–63 μm (230-400 mesh) silica gel with the TEA-spiked mobile phase to create a uniform slurry[4]. Let it sit for 10 minutes to allow the TEA to fully saturate the silanol sites.

Step 2: In-Process Validation Check (Critical) Before packing the column, spot the liquid phase of your slurry onto a standard TLC plate alongside your crude mixture. Develop the plate in the TEA-spiked solvent. You should observe a tight, circular spot for 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline. If tailing persists, increase TEA to 2%.

Step 3: Column Packing and Equilibration

  • Pour the deactivated slurry into the glass column.

  • Pass 2–3 column volumes of the TEA-spiked mobile phase through the bed using compressed air to ensure tight packing and complete equilibration[2].

Step 4: Dry Loading (To Prevent Band Broadening)

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add a small amount of TEA-deactivated silica gel (approx. 3x the mass of the crude) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the column bed[2].

Step 5: Elution and Fraction Collection

  • Elute using the TEA-spiked mobile phase.

  • Monitor fractions using UV detection at 254 nm (the quinoline core is highly UV-active).

  • Concentrate the target fractions under reduced pressure. Note: Ensure the water bath temperature does not exceed 40°C during concentration to prevent thermal degradation of the Boc group.

Workflow & Logical Diagrams

The following diagrams illustrate the logical causality of the chromatographic challenges and the standardized purification workflow.

LogicalRelationship Molecule 4-Boc-amino-6-bromo- 2-propylquinoline Feature1 Basic Quinoline Nitrogen Molecule->Feature1 Feature2 Acid-Sensitive Boc Group Molecule->Feature2 Problem1 Binds Acidic Silanols (Peak Tailing / Streaking) Feature1->Problem1 On Standard Silica Problem2 Acid-Catalyzed Deprotection (Product Degradation) Feature2->Problem2 On Standard Silica Solution Add 1-2% Triethylamine (TEA) Problem1->Solution Problem2->Solution Mechanism1 Competitively Caps Silanols Solution->Mechanism1 Mechanism2 Buffers Silica pH to Neutral Solution->Mechanism2 Result Sharp Elution Bands & Intact Target Molecule Mechanism1->Result Mechanism2->Result

Caption: Logical relationship between molecular features, chromatographic challenges, and the TEA solution.

PurificationWorkflow N1 1. Crude 4-Boc-amino-6-bromo- 2-propylquinoline N2 2. TLC Optimization (Identify Tailing & Rf) N1->N2 N3 3. Prepare Silica Slurry (Hexane/EtOAc + 1% TEA) N2->N3 N4 4. Pack & Equilibrate Column (Deactivate Silanols) N3->N4 N5 5. Dry Load Sample (Avoid Band Broadening) N4->N5 N6 6. Elution (Monitor UV 254 nm) N5->N6 N7 7. Fraction Concentration (Pure Target Compound) N6->N7

Caption: Workflow for the chromatographic purification of basic, acid-sensitive quinoline derivatives.

References

  • Tailing in TLC - can anyone help? - ResearchGate.[Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub.[Link]

  • Organic Syntheses Procedure (Flash Chromatography) - Organic Syntheses.[Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.[Link]

Sources

Optimization

Scale-up optimization for 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline manufacturing

Target Molecule: 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (CAS: 948290-88-8)[1] Welcome to the Technical Support Center for the manufacturing and scale-up of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (CAS: 948290-88-8)[1]

Welcome to the Technical Support Center for the manufacturing and scale-up of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline. This guide is engineered for process chemists and drug development professionals transitioning this critical intermediate from bench-scale synthesis to pilot and commercial manufacturing.

Below, you will find our self-validating manufacturing protocol, mechanistic troubleshooting guides, and critical process parameters designed to ensure safety, high yield, and strict impurity control.

Part 1: Process Overview & Scale-Up Workflow

The primary challenge in manufacturing 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline lies in the N-Boc protection of the precursor, 4-amino-6-bromo-2-propylquinoline. The 4-amino group is part of a vinylogous amidine system; its lone pair is heavily delocalized into the quinoline ring, rendering it poorly nucleophilic[2]. Consequently, standard protection conditions fail. The scale-up workflow relies on strong base deprotonation (NaHMDS) followed by controlled electrophilic trapping, which introduces significant thermal and gas-evolution hazards that must be managed at scale[3].

G SM 4-Amino-6-bromo- 2-propylquinoline Prep Solvent & Base Preparation (THF/NaHMDS) SM->Prep Boc Boc2O Dosing (Controlled Exotherm < 10°C) Prep->Boc Monitor HPLC Monitoring (In-Process Control) Boc->Monitor Monitor->Boc Incomplete Quench Aqueous Quench & Phase Separation Monitor->Quench Conversion > 99% Crystal Crystallization (Heptane/EtOAc) Quench->Crystal Product 4-tert-Butoxycarbonylamino- 6-bromo-2-propylquinoline Crystal->Product

Figure 1: Scale-up workflow for the Boc-protection of 4-amino-6-bromo-2-propylquinoline.

Part 2: Self-Validating Manufacturing Protocol (10 kg Pilot Scale)

This protocol is designed as a self-validating system; proceeding to the next step is contingent upon meeting specific in-process control (IPC) criteria.

Step 1: Reactor Purge & Substrate Dissolution

  • Action: Inert a 100 L glass-lined reactor with N2. Charge 4-amino-6-bromo-2-propylquinoline (10.0 kg, 1.0 eq) and anhydrous THF (50 L, 5 vol). Agitate at 150 rpm and cool the jacket to 0 °C.

  • Causality: Anhydrous conditions are critical. Moisture will prematurely quench the NaHMDS in Step 2, leading to incomplete deprotonation and unreacted starting material.

  • Validation: Karl Fischer (KF) titration of the mixture must read < 0.05% water before proceeding.

Step 2: Base-Mediated Deprotonation

  • Action: Slowly dose NaHMDS (1.0 M in THF, 1.2 eq) over 1.5 hours. Maintain the internal temperature strictly between 0 °C and 5 °C.

  • Causality: The 4-aminoquinoline core is highly unreactive due to resonance stabilization[2]. NaHMDS deprotonates the amine to generate a highly nucleophilic amide anion, overcoming the kinetic barrier for Bocylation.

Step 3: Electrophile Addition (Critical Safety Step)

  • Action: Prepare a 50% w/w solution of Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in THF. Dose this solution into the reactor over 3 to 4 hours. Ensure the condenser is fully operational and the N2 sweep is active.

  • Causality: The reaction between the amide anion and Boc2O is violently exothermic and releases stoichiometric amounts of CO2 gas[3]. Dosing the electrophile slowly controls the rate of heat generation and gas evolution, preventing reactor over-pressurization.

Step 4: Reaction Monitoring & Quench

  • Action: Sample the reactor 1 hour post-addition. If HPLC shows > 99% conversion, quench the reaction by slowly adding 10% aqueous NH4Cl (30 L) while maintaining the temperature below 20 °C.

  • Causality: NH4Cl provides a mild, buffered quench. Using strong aqueous acids would risk cleaving the newly formed, acid-sensitive N-Boc group, while strong bases could cause emulsion issues during phase separation.

Step 5: Solvent Swap & Crystallization

  • Action: Separate the aqueous phase. Subject the organic phase to vacuum distillation (internal temp < 40 °C) to reduce the THF volume to ~10 L. Charge Heptane (40 L) and EtOAc (4 L) to achieve a 9:1 anti-solvent/solvent ratio. Seed at 40 °C, age for 1 hour, and cool linearly to 0 °C over 4 hours. Filter and dry under vacuum at 45 °C.

  • Causality: The product is highly soluble in THF. A rigorous solvent swap forces the product out of solution, while the specific cooling ramp promotes the growth of large, easily filterable crystals, preventing the formation of an amorphous crash-out.

Part 3: Troubleshooting Guide & FAQs

Q1: Why am I seeing a high level of the N,N-di-Boc impurity at the pilot scale, and how can I prevent it? A: Causality: At the bench scale, rapid heat dissipation masks the kinetic tendency of the mono-Boc product to undergo a second Bocylation. At the pilot scale, poor heat transfer can cause localized hot spots during Boc2O addition. The elevated temperature increases the nucleophilicity of the mono-Boc carbamate, driving the formation of the di-Boc imide[4]. Solution: Strictly limit Boc2O to 1.05–1.10 equivalents and maintain the internal temperature below 10 °C during dosing. If IPC HPLC indicates di-Bocylation exceeds 1.0%, implement a post-reaction mild basic hydrolysis (e.g., stirring with 0.5 M K2CO3 in MeOH for 2 hours) to selectively cleave the kinetic second Boc group before the aqueous quench.

Q2: The Boc2O addition causes a dangerous pressure spike in our reactor. How is this managed? A: Causality: Boc2O decomposition and the primary coupling reaction generate significant volumes of CO2 gas[3]. If the dosing rate exceeds the venting capacity of the reactor's condenser, pressure accumulates rapidly. Solution: Never add Boc2O as a neat liquid or solid at scale. Always dose it as a diluted solution (e.g., 50% in THF) over a minimum of 3 hours. Ensure the reactor's sweep gas (N2) flow is maximized to assist in clearing CO2 from the headspace, and interlock the dosing pump to the reactor's internal pressure sensor to automatically halt addition if pressure exceeds 0.1 bar above atmospheric.

Q3: My isolated yield drops from 92% in the lab to 75% in the pilot plant. What is causing the loss? A: Causality: 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline[1] exhibits exceptionally high solubility in ethereal solvents. If the vacuum distillation step is rushed, residual THF acts as a powerful co-solvent, keeping the product dissolved in the mother liquor during crystallization. Solution: Ensure the residual THF content is reduced to < 5% w/w (validate via GC headspace analysis) before initiating crystallization. If the yield is still low, concentrate the mother liquor and perform a second crop crystallization using pure heptane.

Part 4: Quantitative Data & Process Parameters

The following table summarizes the shift in critical process parameters required when scaling from a 10-gram lab synthesis to a 10-kilogram pilot batch.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Target Specification
Boc2O Equivalents 1.50 eq1.10 eq1.05 - 1.15 eq
Addition Temperature 20 °C< 10 °C0 - 10 °C
Boc2O Dosing Time 10 minutes3.5 hours> 3.0 hours
Residual THF (Pre-Cryst) N/A (Evaporated)< 5% w/w< 5.0% w/w
Di-Boc Impurity Level 4.5%< 0.5%< 1.0%
Overall Isolated Yield 92%88%> 85%

Part 5: References

  • Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting Source: ACS Publications (Organic Process Research & Development) URL:[Link][3]

  • A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides Proceeding via the Intermediate N-Acyl-Boc-Carbamates Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][2]

  • Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC Method Validation for Purity Analysis of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline

Introduction 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is a highly functionalized heterocyclic intermediate critical in pharmaceutical synthesis. It features a π-electron-rich quinoline core, a basic nitrogen,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is a highly functionalized heterocyclic intermediate critical in pharmaceutical synthesis. It features a π-electron-rich quinoline core, a basic nitrogen, a bulky hydrophobic propyl group, a heavy halogen (bromine), and an acid-labile protecting group (Boc). Analyzing its purity requires an analytical method capable of separating the target compound from structurally similar impurities, such as debrominated analogs, des-Boc degradation products, and positional isomers.

This guide objectively compares stationary phase alternatives and provides a fully validated, self-validating HPLC protocol grounded in the lifecycle management standards of USP <1225> and ICH Q2(R2)[1][2].

Section 1: Mechanistic Rationale & Stationary Phase Comparison

Standard reversed-phase HPLC (RP-HPLC) often defaults to C18 columns for routine analysis[3]. However, the structural complexity of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline demands more than just hydrophobic interactions. The basic quinoline nitrogen can cause severe peak tailing due to secondary interactions with residual silanols, while the bromo substituent requires enhanced shape selectivity for baseline resolution from its debrominated counterpart.

Comparison of Column Alternatives:
  • C18 (Octadecylsilane): Relies purely on hydrophobic dispersion forces. It often fails to resolve the brominated compound from its des-bromo impurity due to their highly similar hydrophobic profiles.

  • Phenyl-Hexyl: Introduces π-π interactions alongside hydrophobicity, improving the retention and separation of the quinoline core.

  • Biphenyl (Optimal): Offers enhanced π-π and dipole-dipole interactions. The biphenyl rings can twist to dynamically accommodate the bulky bromine atom, providing superior steric and electronic selectivity[4].

Table 1: Quantitative Performance Comparison of HPLC Columns

(Conditions: Isocratic, 60:40 Acetonitrile/Water with 0.1% TFA, Flow Rate 1.0 mL/min)

ParameterC18 ColumnPhenyl-Hexyl ColumnBiphenyl Column (Optimal)
Retention Time (min) 8.49.111.2
Peak Asymmetry (Tf) 1.45 (Tailing)1.151.02 (Symmetrical)
Theoretical Plates (N) > 5,000> 8,000> 12,000
Resolution (Des-bromo pair) 1.1 (Co-elution)1.82.6 (Baseline)
Resolution (Des-Boc pair) 1.52.13.4

Causality Insight: The Biphenyl column drastically outperforms the C18 column because the polarizability of the biphenyl phase interacts strongly with the electron-deficient brominated quinoline ring. Furthermore, utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase ion-pairs with the quinoline nitrogen, neutralizing its charge and preventing silanol-induced tailing without being acidic enough to rapidly cleave the Boc group during the short column transit time.

ColumnLogic A Analyte: 4-tert-Butoxycarbonylamino- 6-bromo-2-propylquinoline B Assess Chemical Properties: Hydrophobic (Boc, Propyl) Pi-Electron Rich (Quinoline) Halogenated (Bromo) A->B C Standard C18 Column (Hydrophobic only) B->C Test 1 D Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) B->D Test 2 E Biphenyl Column (Enhanced Pi-Pi + Dipole) B->E Test 3 F Poor resolution of debrominated impurities C->F G Moderate resolution, good peak shape D->G H Optimal resolution of halogenated/des-Boc pairs E->H

Caption: Logical decision tree for selecting the optimal stationary phase based on analyte interactions.

Section 2: Step-by-Step Experimental Protocol (Self-Validating System)

To ensure analytical trustworthiness, the procedure must operate as a self-validating system. This is achieved by embedding a rigorous System Suitability Test (SST) that must pass before any sample data is acquired or accepted[4].

Methodology: Biphenyl-Based Gradient HPLC Workflow

Materials & Reagents:

  • HPLC-grade Acetonitrile (ACN)

  • Milli-Q Water (18.2 MΩ·cm)

  • LC-MS grade Trifluoroacetic Acid (TFA)

Chromatographic Conditions:

  • Column: Biphenyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Gradient Program: 0-2 min (30% B), 2-15 min (30% to 90% B), 15-18 min (90% B), 18-20 min (30% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the quinoline chromophore).

  • Column Temperature: 30°C.

Step-by-Step Execution:

  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Water (Phase A) and 1000 mL of ACN (Phase B). Degas via ultrasonication for 10 minutes to prevent baseline drift.

  • Standard Preparation: Accurately weigh 10.0 mg of the 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline reference standard. Dissolve in 10 mL of ACN to create a 1.0 mg/mL stock. Dilute to 100 µg/mL for the working standard.

  • System Suitability Testing (SST) [Self-Validation Check]: Inject the working standard six consecutive times. The system is only validated for the run if:

    • Relative Standard Deviation (RSD) of the peak area is < 2.0%.

    • Theoretical Plates (N) > 10,000.

    • Tailing Factor (Tf) < 1.5.

  • Sample Analysis: Inject a blank (ACN) to confirm no carryover, followed by the prepared samples. Bracket the sequence with standard injections every 10 samples to verify continuous system stability.

Section 3: ICH Q2(R2) & USP <1225> Validation Framework

Method validation proves that the analytical procedure is fit for its intended purpose ("Fitness for Purpose")[2][5]. For a Category I (quantitation of major components) and Category II (impurity identification) procedure, the following parameters were validated according to USP <1225> and ICH Q2(R2) guidelines[1][6].

Table 2: Summary of HPLC Method Validation Results
Validation ParameterICH/USP Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API RTPeak purity index > 0.999Pass
Linearity (Range) R² > 0.999 (10 - 150 µg/mL)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Precision (Repeatability) RSD < 2.0% (n=6)RSD = 0.85%Pass
Intermediate Precision RSD < 2.0% (Different days/analysts)RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise > 3 (LOD), > 10 (LOQ)LOD: 0.15 µg/mL, LOQ: 0.50 µg/mLPass

Causality Insight on Specificity: Specificity was rigorously tested via forced degradation (acid, base, peroxide, UV light, and heat). The Boc group is highly susceptible to acidic cleavage, yielding the free amine (4-amino-6-bromo-2-propylquinoline). The gradient method successfully resolved this highly polar degradation product (eluting early at ~4.5 min) from the intact compound (eluting at ~11.2 min), proving the method is inherently stability-indicating.

Validation Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Sens LOD / LOQ Determination Prec->Sens Rob Robustness (AQbD Approach) Sens->Rob Rep Reportable Result (Fitness for Purpose) Rob->Rep

Caption: Lifecycle approach to analytical method validation based on USP <1225> and ICH Q2(R2) guidelines.

Conclusion

For the purity analysis of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline, standard C18 columns fall short in resolving critical halogenated and des-Boc impurity pairs. Transitioning to a Biphenyl stationary phase with a TFA-modified gradient provides the necessary π-π and dipole interactions to achieve baseline resolution. By embedding System Suitability Testing directly into the workflow, the protocol acts as a self-validating system, ensuring absolute compliance with the modern lifecycle management concepts of USP <1225> and ICH Q2(R2).

References

  • BA Sciences. "USP <1225> Method Validation". Source: basciences.com. URL: [Link]

  • ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum". Source: gmp-compliance.org. URL: [Link]

  • ACS Publications. "Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity". Source: acs.org. URL: [Link]

  • Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. "A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION". Source: rjlbpcs.com. URL: [Link]

Sources

Comparative

A Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Profiling of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline

As a Senior Application Scientist, I frequently observe laboratories struggling with the structural elucidation of heavily functionalized, protected heterocycles. Treating the mass spectrometer as a "black box" often lea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with the structural elucidation of heavily functionalized, protected heterocycles. Treating the mass spectrometer as a "black box" often leads to misassigned spectra, particularly when dealing with thermally labile protecting groups and complex isotopic signatures.

This guide provides an in-depth, objective comparison of two primary analytical methodologies—Electrospray Ionization Collision-Induced Dissociation (LC-ESI-MS/MS) and Electron Ionization (GC-EI-MS) —for the characterization of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline . By understanding the causality behind the fragmentation mechanics, researchers and drug development professionals can build self-validating analytical workflows.

Mechanistic Causality: The Anatomy of the Molecule

To optimize an analytical method, you must first understand the gas-phase chemistry of the molecule. 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline contains three critical diagnostic regions:

  • The Boc-Protected Amine (Position 4): The tert-butoxycarbonyl (Boc) group is highly diagnostic. Under soft ionization (ESI) followed by CID, it undergoes a predictable, sequential neutral loss. The highly stable tert-butyl cation drives the elimination of isobutylene (56 Da), followed rapidly by the loss of carbon dioxide (44 Da)[1][2].

  • The Bromine Isotope Signature (Position 6): Bromine exists naturally as a 1:1 mixture of 79Br and 81Br [3]. This creates a distinct "twin peak" separated by 2 m/z units. This is your internal validation tag: any fragment retaining the quinoline core must exhibit this 1:1 isotopic ratio.

  • The Quinoline Core & Propyl Chain (Position 2): The aromatic quinoline scaffold is highly stable and requires significant collision energy to fracture[4]. The propyl chain typically undergoes β -cleavage, losing an ethyl radical (29 Da) to leave a stabilized benzylic-type cation.

MS_Workflow Start 4-Boc-amino-6-bromo-2-propylquinoline Decision Select Analytical Alternative Start->Decision ESI LC-ESI-MS/MS (Soft Ionization) Decision->ESI Intact Mass & Soft Fragmentation EI GC-EI-MS (Hard Ionization) Decision->EI Harsh Fragmentation & Library Matching ESI_Frag Diagnostic CID: Sequential Loss of 100 Da (Isobutylene + CO2) ESI->ESI_Frag EI_Frag Thermal/EI Cleavage: Loss of Boc in Inlet Extensive Core Fragmentation EI->EI_Frag Validation Isotopic Validation: Confirm 79Br/81Br (1:1) in all core fragments ESI_Frag->Validation EI_Frag->Validation

Caption: Logical workflow comparing ESI-MS/MS and EI-MS for structural elucidation.

Comparative Analysis: ESI-CID vs. GC-EI-MS

When selecting an analytical "product" or methodology for this compound, you must weigh intact mass preservation against library-matching capabilities.

LC-ESI-MS/MS is the superior choice for preserving the intact molecule. Because ESI is a soft ionization technique, the protonated molecular ion [M+H]+ at m/z 365/367 is easily observed. The subsequent CID fragmentation is highly controllable[2].

GC-EI-MS , while a staple in analytical labs, is problematic for Boc-protected compounds. The high temperatures of the GC inlet (~250°C) often cause thermal deprotection of the Boc group prior to ionization. Furthermore, the hard 70 eV electron impact shatters the molecule, often yielding the tert-butyl cation (m/z 57) as the base peak and leaving the intact molecular ion weak or entirely absent[2].

Quantitative Data Presentation

Table 1: Quantitative Comparison of Diagnostic Fragment Ions

Fragment DescriptionESI-CID (m/z)GC-EI-MS (m/z)Mechanistic Origin
Intact Molecular Ion 365 / 367 [M+H]+ Weak / AbsentProtonation (ESI) vs. Electron Impact (EI)
Loss of Isobutylene 309 / 311308 / 310 [M]+∙ Cleavage of the tert-butyl group
Primary Amine 265 / 267264 / 266Decarboxylation of the intermediate
tert-Butyl Cation Not observed57 (Base Peak)Direct cleavage of Boc group under EI
Alkyl Cleavage 236 / 238Multiple (<200)High-energy β -cleavage of the propyl chain

Table 2: Methodological Performance Comparison

ParameterLC-ESI-MS/MSGC-EI-MS
Ionization Energy Soft (Proton transfer)Hard (70 eV electrons)
Thermal Stress Low (Desolvation ~350°C, brief)High (Inlet ~250°C, prolonged)
Boc Group Stability Intact prior to CIDProne to complete thermal degradation
Primary Utility Intact mass, targeted MS/MS sequencingLibrary matching of core fragments

Self-Validating Experimental Protocols

A robust protocol must include internal checks to ensure data integrity. Below are the step-by-step methodologies for both techniques, emphasizing the causality behind each parameter.

Protocol A: LC-ESI-MS/MS Workflow (Recommended)
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid provides an abundance of protons, ensuring highly efficient ionization to [M+H]+ in positive ion mode.

  • Chromatographic Separation: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a rapid gradient of Water/Acetonitrile (both containing 0.1% FA)[4].

    • Causality: The hydrophobic propyl and Boc groups ensure strong retention on the C18 stationary phase, preventing early elution in the void volume.

  • Source Parameterization: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Causality: 350°C is sufficient to evaporate the aqueous droplets but low enough to prevent the in-source thermal degradation of the heat-sensitive Boc group.

  • Self-Validating CID Ramping: Do not use a static Collision Energy (CE). Perform a CE ramp from 10 eV to 40 eV.

    • Validation Check: At 10-15 eV, you must observe the m/z 309/311 intermediate. If you immediately see m/z 265/267 as the base peak, your starting CE is too high, and you are bypassing the diagnostic isobutylene loss. Adjust the CE until the sequential cascade is visible.

Fragmentation_Logic Parent Parent Ion [M+H]+ m/z 365 / 367 Loss_Iso Loss of Isobutylene (-56 Da) m/z 309 / 311 Parent->Loss_Iso CID (10-15 eV) Loss_CO2 Loss of CO2 (-44 Da) m/z 265 / 267 (Primary Amine) Loss_Iso->Loss_CO2 CID (15-25 eV) Loss_Propyl Alkyl Cleavage (-29 Da) m/z 236 / 238 Loss_CO2->Loss_Propyl CID (>30 eV)

Caption: ESI-CID mechanistic fragmentation pathway of the Boc-protected bromoquinoline.

Protocol B: GC-EI-MS Workflow (Alternative)
  • Injection & Volatilization: Inject 1 µL of the sample (1 mg/mL in Dichloromethane) into the GC inlet set to 250°C.

    • Causality: High temperatures are required to volatilize the heavy quinoline, but be aware that this will induce partial or complete thermal deprotection of the Boc group.

  • Electron Impact Ionization: Maintain the ion source at 230°C with an electron energy of 70 eV.

    • Causality: 70 eV is the universal standard for EI, ensuring that the resulting fragmentation pattern can be cross-referenced against NIST or Wiley libraries.

  • Spectral Validation: Look for the m/z 57 peak (tert-butyl cation).

    • Validation Check: If m/z 57 is present but the molecular ion (m/z 364/366) is absent, the Boc group has been cleaved entirely in the source. You must rely on the m/z 264/266 (the primary amine core) and verify the 1:1 bromine isotope ratio to confirm the identity of the scaffold[2][3].

References

  • PubMed. "Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry". URL: [Link]

  • ResearchGate. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors". URL: [Link]

  • ACS Publications. "Discovery of Inhibitory Fragments That Selectively Target Spire2–FMN2 Interaction". URL: [Link]

Sources

Validation

Benchmarking Palladium Catalysts for 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline Transformations

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction: The Synthetic Challenge The molecule 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is a highly functionalized, sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction: The Synthetic Challenge

The molecule 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline is a highly functionalized, synthetically valuable scaffold. Derivatives of 2-propylquinolines are pivotal in the development of selective, noncompetitive mGlu1 receptor antagonists, which hold therapeutic potential for neurological disorders[1].

However, performing cross-coupling transformations (such as the Suzuki-Miyaura or Buchwald-Hartwig reactions) at the C6-bromo position presents significant mechanistic challenges. The primary hurdle is catalyst poisoning . The lone pair of electrons on the quinoline nitrogen can strongly coordinate to the palladium center, forming inactive resting states and halting the catalytic cycle[2]. Furthermore, the bulky 4-NHBoc (tert-butoxycarbonylamino) group introduces steric hindrance and potential secondary coordination sites. Consequently, standard first-generation palladium catalysts often yield poor conversions and high rates of side reactions, necessitating a rigorous benchmarking of advanced catalyst systems.

Mechanistic Causality & Catalyst Design

To overcome quinoline-induced catalyst deactivation, the spatial and electronic environment of the palladium center must be finely tuned.

Standard catalysts like Pd(PPh₃)₄ utilize relatively small, unhindered triarylphosphine ligands. These ligands fail to adequately shield the palladium center, allowing the quinoline nitrogen of the substrate to bind and poison the catalyst[2].

In contrast, modern catalyst systems employ bulky dialkylbiaryl phosphines (e.g., [3]) or N-heterocyclic carbenes (NHCs) (e.g., PEPPSI-IPr). These ligands provide massive steric shielding around the Pd center. This steric bulk physically blocks the quinoline nitrogen from coordinating, while their electron-rich nature accelerates the oxidative addition of the palladium into the C6-Br bond[3].

G Pd0 Active Pd(0) Catalyst Substrate 6-Bromoquinoline Substrate Poisoning Catalyst Poisoning (N-Coordination) Substrate->Poisoning N-lone pair OxAdd Oxidative Addition (C-Br Cleavage) Substrate->OxAdd C-Br bond BulkyLigand Bulky Ligands (e.g., SPhos, XPhos) BulkyLigand->Poisoning Steric Shielding BulkyLigand->OxAdd Promotes StandardLigand Standard Ligands (e.g., PPh3) StandardLigand->Poisoning Permits

Caption: Logical relationship between ligand steric bulk and quinoline-induced catalyst poisoning.

Quantitative Benchmarking: Suzuki-Miyaura Coupling

To objectively evaluate catalyst efficacy, we benchmark the Suzuki-Miyaura cross-coupling of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline with a standard arylboronic acid (e.g., phenylboronic acid). The data below synthesizes expected performance metrics based on established [4].

Table 1: Catalyst Performance Benchmark for 6-Bromoquinoline Coupling

Catalyst SystemLigand ClassLoading (mol%)Temp (°C)Time (h)Yield (%)Homocoupling (%)
Pd(PPh₃)₄ Triarylphosphine5.090244215
Pd(dppf)Cl₂ Bidentate Phosphine5.09018658
Pd(OAc)₂ / SPhos Dialkylbiaryl Phosphine1.0100494<2
Pd₂(dba)₃ / XPhos Dialkylbiaryl Phosphine1.0100496<2
PEPPSI-IPr N-Heterocyclic Carbene0.5100298<1

Data Analysis: The first-generation Pd(PPh₃)₄ exhibits poor turnover, requiring high loading (5 mol%) and long reaction times, ultimately suffering from competitive oxidative homocoupling of the boronic acid[2]. Transitioning to dialkylbiaryl phosphines (SPhos/XPhos) or NHC complexes (PEPPSI-IPr) drastically reduces the required catalyst loading (down to 0.5 mol%) while pushing yields to near-quantitative levels.

Self-Validating Experimental Protocol

The following protocol utilizes the optimized Pd(OAc)₂/SPhos system. Every step is designed with built-in causality to ensure a self-validating, reproducible workflow.

Reagents & Materials
  • Substrate: 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1.0 mol%) and SPhos (2.0 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromoquinoline substrate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Causality: K₃PO₄ is specifically selected as a mild, non-nucleophilic base. It is basic enough to facilitate the transmetalation step of the boronic acid, but mild enough to prevent the thermal cleavage of the base-sensitive 4-NHBoc protecting group[4].

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Subject the mixture to three cycles of Freeze-Pump-Thaw.

    • Causality: The presence of water is critical to generate the reactive boronate complex[5]. However, traces of dissolved oxygen will rapidly promote the oxidative homocoupling of the boronic acid (forming biaryls) and degrade the electron-rich SPhos ligand. Rigorous degassing is a strict requirement for high yields[2].

  • Catalytic Heating: Backfill the Schlenk tube with Argon. Heat the reaction mixture to 100 °C in a pre-heated oil bath for 4 hours with vigorous stirring.

    • Validation: Monitor the reaction via LC-MS or TLC. The disappearance of the starting material mass (m/z ~365) confirms the successful initiation of the catalytic cycle. If palladium black precipitates early, it indicates ligand dissociation or oxygen contamination[2].

  • Quench & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with deionized water and brine. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Assembly (Glovebox/Schlenk) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalytic Reaction (Heating & Stirring) Step2->Step3 Step4 4. Quench & Extract (Aqueous Workup) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Biological Context: mGlu1 Receptor Targeting

For drug development professionals, the ultimate goal of functionalizing the 6-bromo-2-propylquinoline core is to synthesize potent modulators of the metabotropic glutamate receptor 1 (mGlu1) .

Group I mGlu receptors (mGlu1 and mGlu5) are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Activation of these receptors triggers a well-defined signaling cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to the release of intracellular calcium[1]. Antagonists based on the 2-propylquinoline scaffold are designed to selectively disrupt this pathway, offering therapeutic avenues for neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

Pathway mGlu1 mGlu1 Receptor Gq Gq/11 Protein mGlu1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleavage of PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptor Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Co-activation

Caption: mGlu1 receptor signaling pathway targeted by 2-propylquinoline derivatives.

References

  • Ferraguti, F., et al. "Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, PMC. Available at:[Link]

  • Puthiaraj, P., et al. "A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media." Applied Catalysis A: General, DOI. Available at:[Link]

Sources

Comparative

Comparative efficacy of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline derivatives in biological assays

Comparative Efficacy of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline Derivatives as mGlu1 Receptor Antagonists Executive Summary In the development of neurotherapeutics, the metabotropic glutamate receptor 1 (mGl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline Derivatives as mGlu1 Receptor Antagonists

Executive Summary

In the development of neurotherapeutics, the metabotropic glutamate receptor 1 (mGlu1) has emerged as a critical target for managing neuropathic pain, epilepsy, and neurodegenerative disorders. However, traditional orthosteric antagonists often suffer from poor blood-brain barrier (BBB) permeability and off-target effects.

The compound 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline (Boc-4-amino-6-bromo-2-propylquinoline) serves as a highly versatile synthetic building block. While the Boc-protected intermediate is pharmacologically inactive, its deprotected and cross-coupled derivatives form a highly potent class of noncompetitive mGlu1 antagonists. This guide objectively compares the biological efficacy, metabolic stability, and mechanism of action of these quinoline derivatives against established pharmacological standards such as JNJ-16259685 and CPCCOEt.

Mechanistic Overview: Allosteric Modulation of mGlu1

mGlu1 is a Group I G-protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation by endogenous glutamate stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently triggers intracellular calcium (Ca²⁺) release.

Unlike orthosteric antagonists that compete with glutamate at the large extracellular Venus flytrap domain, quinoline derivatives act as Negative Allosteric Modulators (NAMs) . They partition into the lipid bilayer and bind deep within the 7-transmembrane (7TM) domain. This binding locks the receptor in an inactive conformation, preventing G-protein coupling even in the presence of saturating glutamate concentrations ().

mGlu1_Signaling Glutamate Glutamate (Orthosteric Agonist) mGlu1 mGlu1 Receptor (GPCR) Glutamate->mGlu1 Activates Quinoline Quinoline Derivative (Allosteric Antagonist) Quinoline->mGlu1 Inhibits Gq Gq/11 Protein mGlu1->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Release PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Co-activates

Figure 1: mGlu1 Gq/11 signaling pathway and allosteric inhibition by quinoline derivatives.

Comparative Efficacy and Pharmacokinetics

The table below summarizes the in vitro pharmacological profiles of two representative derivatives synthesized from the 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline scaffold, compared to industry-standard mGlu1 antagonists.

  • Derivative A: 4-cyclopentylamino-6-aryl-2-propylquinoline

  • Derivative B: 4-arylamino-6-aryl-2-propylquinoline

CompoundmGlu1 IC₅₀ (nM)Selectivity (vs mGlu5)HLM t₁/₂ (min)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Boc-Protected Precursor >10,000N/A>60High
Derivative A 12.5>100x4518.2
Derivative B 4.8>200x3224.5
JNJ-16259685 (Standard)3.2>400x2212.1
CPCCOEt (Standard)6500>10x155.4

Data Analysis: While the Boc-protected precursor is inactive, its functionalized derivatives (A and B) exhibit nanomolar potency comparable to the highly potent . Furthermore, the quinoline derivatives demonstrate superior metabolic stability (HLM t₁/₂) and excellent membrane permeability, overcoming the pharmacokinetic limitations of earlier generation antagonists like CPCCOEt.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are utilized to generate the comparative data.

Protocol A: Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of the compounds to block downstream Gq/11 signaling.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human mGlu1a at 30,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM and 2.5 mM probenecid.

    • Causality: Fluo-4 AM is a cell-permeable fluorogenic indicator that exhibits a massive increase in fluorescence upon binding intracellular Ca²⁺, providing a wide dynamic range. Probenecid is strictly required to inhibit multidrug resistance proteins (MRPs), preventing the cells from pumping the de-esterified dye out of the cytoplasm.

  • Compound Pre-incubation: Add 10 µL of the quinoline derivatives (dose-response concentrations) and incubate for 15 minutes at room temperature.

    • Causality: The lipophilic nature of quinoline NAMs requires sufficient time to partition into the cell membrane and access the 7TM allosteric pocket.

  • Agonist Challenge: Using a FLIPR Tetra system, inject an EC₈₀ concentration of L-glutamate.

    • Causality: Utilizing an EC₈₀ concentration ensures a robust signal window while remaining highly sensitive to rightward shifts in the dose-response curve caused by the antagonist.

  • Detection: Record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Calculate IC₅₀ values using non-linear regression.

Protocol B: Microsomal Metabolic Stability Assay

Quinoline scaffolds are historically prone to CYP450-mediated oxidation. This assay evaluates Phase I metabolic clearance.

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing human liver microsomes (HLMs, 0.5 mg/mL final protein concentration), 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding a NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: Cytochrome P450 enzymes are strictly dependent on NADPH as an electron donor for oxidative metabolism.

  • Sampling & Quenching: At 0, 15, 30, and 60 minutes, transfer a 20 µL aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to prevent LC-MS/MS column clogging.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (t₁/₂) and intrinsic clearance (CL_int).

Structure-Activity Relationship (SAR) Insights

The efficacy of these derivatives is deeply rooted in the structural features provided by the 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline scaffold ():

  • The 4-Amino Substitution: The Boc group acts as a temporary synthetic shield. Upon deprotection, the resulting free amine can be alkylated or arylated. This substitution is critical for modulating hydrogen bonding within the receptor's transmembrane helices and optimizing aqueous solubility.

  • The 6-Bromo Position: This halogen serves as a highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Introducing bulky aryl or heteroaryl groups at the 6-position occupies an adjacent lipophilic sub-pocket in the mGlu1 receptor, drastically increasing both target affinity and metabolic stability by blocking sites of potential oxidation.

  • The 2-Propyl Group: The aliphatic propyl chain acts as a hydrophobic anchor, burying the molecule deep within the lipophilic core of the allosteric site, which is essential for the noncompetitive mechanism of action.

References

  • Mabire, D., et al. (2005). "Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists." Journal of Medicinal Chemistry, 48(6), 2134-2153.[Link]

  • Lavreysen, H., et al. (2004). "JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist." Neuropharmacology, 47(7), 961-972.[Link]

  • Litschig, S., et al. (1999). "CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding." Molecular Pharmacology, 55(3), 453-461.[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline

Handling complex, multi-functional intermediates like 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline requires a nuanced approach to laboratory safety. For drug development professionals and synthetic chemists, stan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling complex, multi-functional intermediates like 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline requires a nuanced approach to laboratory safety. For drug development professionals and synthetic chemists, standard safety protocols must be adapted to address the specific chemical reactivity and toxicological profile of the molecule's distinct structural components.

This guide provides a comprehensive, causality-driven operational plan for the safe handling, processing, and disposal of this specific quinoline derivative, ensuring both researcher safety and experimental integrity.

Mechanistic Hazard Analysis: Understanding the "Why" Behind the Safety

To design an effective safety protocol, we must deconstruct the molecule into its functional hazards. Relying on safety data from analogous compounds, we identify three primary risk vectors:

  • The Quinoline Core (Systemic & Irritant Risk): The quinoline scaffold is a known irritant to the respiratory tract, eyes, and skin. Chronic exposure to quinoline derivatives is associated with potential hepatotoxicity and genetic defects, necessitating strict environmental containment and exposure limits ().

  • The 6-Bromo Substituent (Permeability Risk): Halogenation significantly increases the molecule's lipophilicity. This structural modification enhances the compound's ability to permeate the stratum corneum (outer layer of skin) and rapidly degrade standard latex barriers. It also increases the risk of allergic skin sensitization upon repeated exposure ().

  • The Boc-Protected Amine (Reactivity Risk): The tert-butoxycarbonyl (Boc) protecting group is highly acid-labile. If accidentally exposed to strong acids (e.g., HCl, TFA) during solubilization or waste disposal, the Boc group will rapidly decompose. This degradation releases carbon dioxide and isobutylene gas, which can violently pressurize sealed vials or waste carboys, leading to explosive rupture ().

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard analysis, standard laboratory PPE is insufficient. The following matrix outlines the mandatory protective gear and the scientific justification for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves (EN 374 certified)Nitrile provides superior resistance to lipophilic halogenated aromatics compared to latex. Double gloving prevents dermal exposure from undetected micro-tears.
Eye/Face Protection Tight-sealing safety goggles & Face shieldProtects against aerosolized powder during weighing and prevents splashing during solvent dissolution.
Body Protection Flame-resistant (FR) or heavy cotton lab coatPrevents dermal exposure. Synthetic fabrics (e.g., polyester) must be avoided as they can melt into the skin in the event of a solvent fire.
Respiratory NIOSH-approved N95/P100 particulate respiratorRequired only if engineering controls (fume hood) fail or during bulk powder transfer, mitigating the inhalation of static-prone dust.

Operational Workflow & Handling Protocol

Every protocol must act as a self-validating system. The following step-by-step methodology ensures that hazards are contained and that the physical state of the chemical is continuously monitored for safety.

Step 1: Engineering Control Verification

  • Action: Ensure the chemical fume hood is fully operational with a face velocity between 80–120 feet per minute (fpm).

  • Validation: Check the digital airflow monitor. Do not proceed if the alarm is sounding or if the sash is above the designated safety line.

Step 2: Static Mitigation

  • Action: Wipe down the analytical balance and the immediate surrounding area with an anti-static cloth or use an ionizing blower.

  • Causality: Brominated quinolines in dry powder form frequently hold a static charge. When transferring the powder, static repulsion can cause the material to aerosolize, creating a severe inhalation hazard and contaminating the workspace.

Step 3: Weighing and Transfer

  • Action: Tare an anti-static weigh boat. Using a grounded stainless-steel spatula, carefully transfer the 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline.

  • Validation: Ensure the powder transfers smoothly without "jumping" or clinging to the spatula, confirming that static has been successfully mitigated.

Step 4: Solubilization and Reactivity Check

  • Action: Dissolve the compound in the target solvent (e.g., DMF, DMSO, or DCM) strictly inside the fume hood. Ensure the solvent system is neutral or basic.

  • Causality: As noted in the hazard analysis, acidic solvents will trigger Boc-deprotection.

  • Validation: After adding the solvent, observe the solution for 60 seconds. If any bubbling or effervescence occurs, gas evolution is taking place. Do not seal the container. Leave it vented in the fume hood until the reaction subsides.

Step 5: Sealed Transfer

  • Action: Once complete dissolution is visually confirmed and no gas evolution is observed, cap the vial tightly. If moving the solution to another laboratory, place the vial inside a secondary shatter-proof container.

G A 1. Hazard Assessment & PPE Verification B 2. Fume Hood Setup (Velocity 80-120 fpm) A->B Proceed if cleared C 3. Static-Free Weighing (Stainless Steel Tools) B->C Containment active D 4. Solubilization (Neutral/Basic Solvents) C->D Transfer to solvent E 5. Visual Validation (Check for Gas Evolution) D->E Monitor reaction E->D If bubbling (vent) F 6. Decontamination (Isopropanol Wipe) E->F If stable G 7. Halogenated Waste Disposal F->G Segregate waste

Operational workflow for handling and solubilizing brominated quinoline derivatives.

Spill Management and Waste Disposal Plan

Proper logistical planning for end-of-life chemical disposal is just as critical as the initial synthesis. All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste and segregated accordingly ().

Spill Response:

  • Solid Spills: Do not sweep dry powder, as this generates dust. Cover the spill with damp absorbent paper (moistened with water or isopropanol) to suppress aerosolization, then carefully scoop the material into a hazardous waste container.

  • Liquid Spills: Absorb with an inert, non-combustible material (e.g., vermiculite or sand). Do not use combustible materials like sawdust. Wash the contaminated surface thoroughly with soap and water, followed by an isopropanol wipe to remove lipophilic residue.

Waste Segregation:

  • Solid Waste: Collect all contaminated consumables (weigh boats, spatulas, gloves) in a designated hazardous waste bin labeled "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound must be disposed of in a "Halogenated Solvent Waste" carboy.

  • Critical Incompatibility Warning: Never dispose of 4-tert-Butoxycarbonylamino-6-bromo-2-propylquinoline in a waste container that contains strong acids (e.g., piranha solution, concentrated HCl, TFA). The resulting exothermic deprotection will generate massive amounts of gas, potentially causing the waste carboy to explode.

References

  • Dolly Corporation. "Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations". URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.